(2R)-3,3-Difluorooxolane-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3,3-difluorooxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLILKVHHFMIWOP-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](C1(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of (2R)-3,3-Difluorooxolane-2-carboxylic acid
This guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of (2R)-3,3-Difluorooxolane-2-carboxylic acid .
Executive Summary
(2R)-3,3-Difluorooxolane-2-carboxylic acid (CAS: 2165695-87-2) is a specialized chiral building block used in the design of peptidomimetics and protease inhibitors. Structurally, it is a fluorinated ether analog of proline. The introduction of the gem-difluoro moiety at the C3 position imparts unique electronic and conformational properties—specifically lowering the pKa of the carboxylic acid and locking the tetrahydrofuran (oxolane) ring into a specific pucker via the gauche effect. These features make it a critical bioisostere for modulating metabolic stability and potency in drug discovery campaigns.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | (2R)-3,3-Difluorooxolane-2-carboxylic acid |
| Common Synonyms | (2R)-3,3-Difluorotetrahydrofuran-2-carboxylic acid |
| CAS Number | 2165695-87-2 |
| Molecular Formula | C₅H₆F₂O₃ |
| Molecular Weight | 152.10 g/mol |
| Chirality | (2R)-enantiomer (corresponds to D-proline stereochemistry if N were present) |
Stereoelectronic Effects
The 3,3-difluoro substitution is not merely a steric modification; it fundamentally alters the molecule's behavior through two primary mechanisms:
-
Inductive Acidification: The two fluorine atoms at the
-position exert a strong electron-withdrawing inductive effect ( ), significantly increasing the acidity of the carboxylic acid compared to the non-fluorinated parent. -
Conformational Locking (The Gauche Effect): In 3,3-difluoro saturated heterocycles, the C–F bonds prefer to adopt a gauche orientation relative to adjacent polar bonds (C–O ring bond) to maximize
hyperconjugation. This restricts the oxolane ring flexibility, often favoring a specific envelope conformation that can pre-organize the ligand for receptor binding.
Physicochemical Properties[3][4][5][6][7][8][9]
The following data summarizes the key physical parameters. Note: pKa values are estimated based on structure-activity relationships of homologous
| Property | Value / Description | Impact on Drug Design |
| Physical State | White to off-white crystalline solid | Ease of handling in solid-phase synthesis. |
| Boiling Point | ~205 °C (Predicted at 760 mmHg) | High thermal stability for standard coupling reactions. |
| pKa (Acid) | ~2.8 – 3.2 (Estimated) | Stronger acid than unsubstituted THF-2-COOH (pKa ~3.7). Forms stable salts with weak bases. |
| LogP | ~0.61 | Moderate lipophilicity; "Polar Hydrophobic" character improves CNS penetration relative to highly polar analogs. |
| H-Bond Donors | 1 (COOH) | Typical carboxylic acid interactions. |
| H-Bond Acceptors | 4 (2xF, 1xRing-O, 1xC=O) | Fluorine acts as a weak acceptor; Ring oxygen is a crucial vector for solvation. |
Synthetic Pathways[5][10][11][12]
The synthesis of (2R)-3,3-difluorooxolane-2-carboxylic acid typically relies on the deoxofluorination of a ketone precursor. The pathway ensures the retention of chirality at the C2 position while introducing the fluorine atoms.
Primary Synthetic Route: Deoxofluorination
The most robust method involves the fluorination of an
-
Starting Material: (2R)-Tetrahydrofuran-3-one-2-carboxylic acid ethyl ester.
-
Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the C3 carbonyl into a gem-difluoro group.
-
Hydrolysis: Lithium hydroxide (LiOH) mediated hydrolysis of the ester yields the free acid.
Visualization of Synthesis Logic
The following diagram illustrates the flow from the chiral pool precursor to the final fluorinated building block.
Caption: Synthetic workflow converting the 3-oxo precursor to the gem-difluoro target via nucleophilic fluorination.
Applications in Drug Discovery[2][3][13]
Bioisosterism: The Proline Mimic
This compound serves as a fluorinated bioisostere of proline .
-
Similarities: Like proline, it introduces a turn in peptide chains due to the cyclic nature.
-
Differences: The oxygen atom in the ring (oxolane vs. pyrrolidine) removes the H-bond donor capability of the NH, while the fluorines lower the electron density of the ring.
-
Utility: It is often used in HCV protease inhibitors and Cathepsin K inhibitors where a rigid, metabolically stable P2 or P3 ligand is required.
Metabolic Stability
The C3 position of tetrahydrofuran rings is susceptible to metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this metabolic "soft spot," significantly extending the half-life (
Conformational Control Mechanism
The diagram below details how the 3,3-difluoro substitution locks the ring conformation, a critical feature for binding affinity.
Caption: Mechanism of conformational locking induced by gem-difluoro substitution.
Handling and Safety Protocols
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; protect from moisture to prevent hydrolysis or caking.
-
Solubility: Soluble in polar organic solvents (DMSO, Methanol, DMF, THF). Sparingly soluble in non-polar hydrocarbons (Hexane).
-
Hazards: Classed as a skin and eye irritant (H315, H319). Standard PPE (gloves, goggles, lab coat) is mandatory.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases which may cause elimination reactions (dehydrofluorination) under extreme heating.
References
-
Fluorochem. (2R)-3,3-Difluorooxolane-2-carboxylic acid Product Specifications. Retrieved from
-
Linclau, B., et al. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes and Heterocycles. NIH/PubMed. Retrieved from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on gem-difluoro effects).
-
PubChem. Compound Summary for 3,3-difluorooxolane-2-carboxylic acid. Retrieved from [Link]
The Therapeutic Potential of (2R)-3,3-Difluorooxolane-2-carboxylic Acid in Modern Drug Discovery
Executive Summary
The relentless pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles in drug discovery has driven the evolution of sophisticated bioisosteres. Among these, (2R)-3,3-Difluorooxolane-2-carboxylic acid (CAS 2165695-87-2) has emerged as a highly versatile, chiral fluorinated building block [1]. By strategically replacing standard cyclic scaffolds—such as proline, cyclopentane-1-carboxylic acid, or tetrahydrofuran-2-carboxylic acid—with this difluorooxolane moiety, medicinal chemists can precisely tune lipophilicity, enforce rigid conformational locks via the gauche effect, and shield vulnerable metabolic soft spots from cytochrome P450 (CYP450) mediated oxidation.
This whitepaper provides an in-depth technical analysis of the physicochemical impact of the 3,3-difluorooxolane system, its therapeutic applications (including targeted protein degraders and protease inhibitors), and field-proven experimental protocols for its integration into drug discovery pipelines.
Physicochemical & Structural Profiling
The incorporation of a gem-difluoro group adjacent to a chiral center within an oxygen-containing heterocycle fundamentally alters the molecule's electronic and spatial behavior.
The Gauche Effect and Conformational Locking
In saturated heterocycles, the spatial arrangement of atoms is highly fluid. However, introducing highly electronegative fluorine atoms induces a stereoelectronic phenomenon known as the gauche effect [2]. The orbital interactions between the highly polarized C–F bonds and the adjacent C–O and C–N (in amides) bonds force the oxolane ring into a highly specific, rigid pucker (typically C3-endo or C3-exo equivalents). This conformational pre-organization reduces the entropic penalty upon binding to a target protein, often translating to a significant boost in binding affinity (
Inductive pKa Modulation
The strong electron-withdrawing nature (-I effect) of the two fluorine atoms at the 3-position significantly withdraws electron density from the adjacent 2-carboxylic acid. This lowers the
Metabolic Shielding
The 3-position of saturated cyclic systems is a notorious "soft spot" for oxidative metabolism by hepatic enzymes. The C–F bond (approx. 485 kJ/mol) is significantly stronger than the C–H bond (approx. 410 kJ/mol). By replacing the labile hydrogens with fluorine, the scaffold becomes highly resistant to hydroxylation, thereby lowering intrinsic clearance (
Data Presentation: Comparative Profiling
Table 1: Theoretical physicochemical comparison demonstrating the "Fluorine Effect" on the oxolane scaffold.
| Property | Tetrahydrofuran-2-carboxylic acid | (2R)-3,3-Difluorooxolane-2-carboxylic acid | Impact on Drug Design |
| Molecular Weight | 116.12 g/mol | 152.10 g/mol | Slight increase, well within Lipinski limits. |
| Calculated | ~ 3.9 | ~ 2.1 | Enhanced acidity; alters target salt-bridge dynamics. |
| LogD (pH 7.4) | -1.2 | -0.4 | Increased lipophilicity; improved cellular permeability. |
| Ring Dynamics | Flexible (rapid interconversion) | Rigid (Conformational lock) | Reduced entropic penalty upon target binding. |
| Metabolic Stability | Low (C3-H oxidation prone) | High (C3-F blocks oxidation) | Lower clearance, prolonged half-life. |
Therapeutic Applications & Rational Design
(2R)-3,3-Difluorooxolane-2-carboxylic acid is primarily utilized as a sophisticated bioisostere in the following therapeutic domains:
-
Targeted Protein Degradation (PROTACs) & Keap1-Nrf2 Inhibitors: Recent patent literature highlights the use of highly substituted tetrahydroisoquinolines and oxolane derivatives as potent binders of the Keap1 E3 ligase [4]. The difluorooxolane ring provides the exact vector geometry required to engage the Kelch domain without succumbing to rapid in vivo degradation.
-
Viral Protease Inhibitors: In the design of inhibitors for targets like the SARS-CoV-2 Main Protease (
), rigid cyclic amino acids and their bioisosteres are crucial for fitting into the tight S1 and S2 subpockets. The difluorooxolane acts as a proline surrogate, mimicking the required backbone trajectory while rendering the peptide bond resistant to proteolytic cleavage.
Caption: Mechanistic impact of 3,3-difluoro substitution on physicochemical and pharmacokinetic properties.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and adapt.
Protocol A: Amide Coupling Workflow (Lead Synthesis)
Objective: To couple (2R)-3,3-Difluorooxolane-2-carboxylic acid to a primary amine (e.g., a target pharmacophore) while preventing epimerization at the chiral 2-position.
Causality & Rationale: The strongly electron-withdrawing
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (2R)-3,3-Difluorooxolane-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL).
-
Activation: Add HATU (1.1 eq, 0.55 mmol) to the solution at
. Stir for 5 minutes. The low temperature mitigates the risk of epimerization. -
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol) dropwise. The solution will turn slightly yellow, indicating the formation of the active OAt ester.
-
Coupling: Add the target primary amine (1.0 eq, 0.5 mmol) dissolved in 1 mL of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench with saturated aqueous
(10 mL) to neutralize the base. Extract with Ethyl Acetate ( mL). Wash the combined organic layers with brine ( mL) to remove residual DMF. -
Purification: Dry over anhydrous
, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: In Vitro Metabolic Stability Assay (HLM)
Objective: To validate the metabolic shielding effect of the difluorooxolane scaffold against CYP450-mediated degradation.
Causality & Rationale: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By incubating the synthesized difluoro-compound alongside its non-fluorinated analog, we can directly quantify the protective effect of the C-F bonds. NADPH is required as an essential cofactor for CYP450 catalytic activity. A negative control (without NADPH) validates that degradation is strictly CYP-mediated and not due to chemical instability or non-specific esterases.
Step-by-Step Methodology:
-
Reagent Prep: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4). Ensure final DMSO concentration is <0.1% to prevent CYP inhibition.
-
Microsome Addition: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at
for 5 minutes. -
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction.
-
Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at
to pellet the precipitated proteins. -
Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound percentage versus time to calculate the intrinsic clearance (
) and half-life ( ).
Caption: Rational drug design and validation workflow utilizing (2R)-3,3-difluorooxolane-2-carboxylic acid.
Conclusion
(2R)-3,3-Difluorooxolane-2-carboxylic acid represents a masterclass in rational drug design through fluorination. By leveraging the gauche effect for conformational rigidity and the robust C-F bond for metabolic shielding, this building block allows medicinal chemists to rescue failing scaffolds and optimize lead compounds. As the industry moves toward increasingly complex modalities like PROTACs and macrocyclic peptides, the precise physicochemical tuning offered by difluorooxolanes will become an indispensable tool in the medicinal chemist's arsenal.
References
-
Beilstein Journal of Organic Chemistry. "Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement". Beilstein J. Org. Chem. 2021. Available at:[Link]
-
ACS Biochemistry. "Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry". Biochemistry 2018. Available at:[Link]
-
European Patent Office. "THERAPEUTIC COMPOUNDS - EP 4252755 A2". EPO Patent Database. Available at:[Link]
The 3,3-Difluorooxolane Scaffold: A Physiochemical & Synthetic Guide
Executive Summary
The 3,3-difluorooxolane (3,3-difluorotetrahydrofuran) scaffold represents a high-value motif in modern medicinal chemistry, offering a precise solution to the "lipophilicity-metabolism" trade-off. Unlike simple hydrocarbon rings, this scaffold leverages the unique gem-difluoro effect to modulate conformation, reduce basicity, and block metabolic hot spots without significantly increasing molecular weight. This guide provides a comprehensive technical analysis of the scaffold's physiochemical profile, conformational bias, and synthetic accessibility, designed for application in lead optimization programs.
The Fluorine Effect in Saturated Heterocycles
The introduction of a gem-difluoro group at the C3 position of the oxolane ring creates a distinct electronic environment that differentiates it from both its non-fluorinated parent and its carbocyclic analogues.
Electronic Profiling & Dipole Modulation
The C3-CF2 moiety exerts a powerful electron-withdrawing inductive effect (
-
Basicity Reduction: The electron density on the ether oxygen is significantly reduced, lowering its Lewis basicity. This is critical for reducing off-target liabilities associated with high H-bond acceptor capability (e.g., P-gp efflux).
-
Dipole Alignment: The C-F bonds possess a strong dipole. In 3,3-difluorooxolane, the vector sum of the C-F dipoles interacts with the C-O-C dipole, creating a localized electrostatic field that can mimic the electrostatics of a carbonyl group (
) while remaining chemically inert.
The "Polar Hydrophobicity" Paradox
While fluorine is the most electronegative element, the C-F bond is non-polarizable and has a low dielectric constant. Replacing C-H bonds with C-F bonds in this scaffold typically results in:
-
Lipophilicity Modulation: Contrary to the trend in aromatics (where F increases LogP), gem-difluorination on saturated heterocycles often lowers LogP (or keeps it neutral) due to the high polarity of the C-F bonds relative to the molecular volume.
-
Solvation: The CF2 group is a poor hydrogen bond acceptor but interacts favorably with lipophilic pockets in protein targets.
Conformational Dynamics: The Gauche Effect
The most critical, yet often overlooked, feature of the 3,3-difluorooxolane scaffold is its conformational bias .
The Mechanism
In 1,2-difluoroethane systems, the gauche conformer is more stable than the anti conformer. In the 3,3-difluorooxolane ring, this manifests as a preference for ring puckering that places the C-F bonds gauche to the ring oxygen's lone pairs or adjacent C-H bonds to maximize
-
Result: The ring adopts a specific "envelope" conformation that is more rigid than the unsubstituted oxolane. This pre-organization can lower the entropic penalty of binding to a target receptor.[1]
Visualization: Conformational Equilibrium
The following diagram illustrates the conformational locking mechanism driven by electronic effects.
Figure 1: Mechanistic flow of conformational bias in 3,3-difluorooxolane scaffolds.
Physiochemical Profile: Comparative Data
The following table synthesizes data comparing the 3,3-difluorooxolane scaffold against standard bioisosteres.
| Property | Oxolane (THF) | 3,3-Difluorooxolane | 3,3-Difluorocyclopentane | Significance |
| LogP (Calc) | ~0.46 | ~0.65 | ~2.1 | F-Oxolane maintains polarity better than carbocycles. |
| H-Bond Acceptor | Strong | Weak | None | Reduced basicity lowers metabolic clearance risk. |
| Dipole Moment (D) | 1.75 | ~3.2 | ~2.5 | High dipole mimics Carbonyl (C=O) electrostatics. |
| Metabolic Stability | Low (α-oxidation) | High | High | CF2 blocks C3 oxidation; inductive effect protects C2/C5. |
| C-F Bond Length | N/A | 1.35 Å | 1.35 Å | Shorter than C-H, minimal steric clash. |
Key Insight: The 3,3-difluorooxolane is a superior carbonyl bioisostere compared to the cyclopentane analog because it retains the oxygen atom (H-bond acceptor capability, albeit reduced) while matching the dipole.
Synthetic Accessibility
Accessing the 3,3-difluorooxolane core requires robust methodologies, as direct fluorination of the parent ether is non-selective.
Primary Route: Deoxofluorination
The most scalable approach involves the deoxofluorination of 3-oxolanone derivatives.
-
Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.
-
Challenge: Elimination side products (forming vinyl fluorides) are common.
-
Solution: Use of non-nucleophilic bases and controlled temperature gradients.
Secondary Route: Cyclization
Constructing the ring from fluorinated linear precursors (e.g., iodocyclization of difluoroallylic alcohols).
Synthesis Workflow Diagram
Figure 2: Decision tree for the synthesis of 3,3-difluorooxolane building blocks.
Experimental Protocols
Protocol 1: Deoxofluorination of 3-Oxolanone (General Procedure)
Safety Note: DAST and Deoxo-Fluor can decompose violently at high temperatures. Perform all reactions behind a blast shield.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the 3-oxolanone substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M].
-
Addition: Cool the solution to -78°C using a dry ice/acetone bath.
-
Fluorination: Add DAST (2.5 equiv) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -65°C.
-
Reaction: Allow the mixture to warm slowly to room temperature over 12 hours.
-
Quenching: Cool the mixture back to 0°C. Quench very slowly with saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The difluoro product is typically less polar than the ketone starting material.
Protocol 2: Metabolic Stability Assessment (Microsomal Stability)
To validate the stability enhancement of the scaffold:
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Take aliquots at 0, 15, 30, and 60 minutes.
-
Quench: Stop reaction with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Linclau, B., et al. (2016). The Fluorine Gauche Effect in Organofluorine Chemistry. Chemical Reviews. Link
-
Enamine Ltd. (2025). 3,3-Difluorooxetane and Oxolane Building Blocks: Physiochemical Data. Enamine Technical Library. Link
Sources
The Strategic Utility of (2R)-3,3-Difluorooxolane-2-carboxylic Acid in Modern Drug Discovery
Executive Summary
In the relentless pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists frequently encounter the limitations of planar, sp2-rich aromatic scaffolds. The transition toward sp3-rich, three-dimensional frameworks has brought saturated heterocycles to the forefront of drug design. Among these, (2R)-3,3-Difluorooxolane-2-carboxylic acid (CAS: 2165695-87-2) [1] has emerged as a highly privileged, chiral building block.
By combining the spatial vectorization of a chiral tetrahydrofuran (oxolane) ring with the stereoelectronic and metabolic benefits of a gem-difluoro substitution, this molecule offers a precise solution for overcoming metabolic liabilities, enhancing target residence time, and fine-tuning lipophilicity. This guide provides an in-depth mechanistic analysis and field-proven synthetic protocols for integrating this building block into advanced pharmaceutical pipelines.
Mechanistic Rationale: The "Fluorine Effect" in Saturated Heterocycles
As an application scientist, I do not view building blocks merely as structural connectors; they are functional tools designed to solve specific biological problems. The strategic placement of the gem-difluoro group adjacent to the C2 chiral center in the oxolane ring provides three distinct advantages:
A. Conformational Restriction via Stereoelectronic Tuning
Saturated five-membered rings typically undergo rapid pseudorotation, leading to an entropic penalty upon binding to a target protein. The introduction of the highly electronegative gem-difluoro group at the C3 position exerts a strong generalized anomeric/gauche effect. This stereoelectronic influence restricts the pseudorotation of the oxolane ring, locking it into a preferred envelope conformation. Consequently, the C2-carboxylic acid (and any derived pharmacophore) is projected into 3D space along a predictable, rigidified trajectory, minimizing the entropic cost of target engagement.
B. Complete Abrogation of C3 Metabolic Soft Spots
The 3-position of unfunctionalized tetrahydrofuran rings is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, often leading to rapid clearance or the formation of reactive metabolites. The substitution of hydrogen atoms with fluorine completely blocks this metabolic soft spot. The C-F bond is significantly stronger than the C-H bond (~116 kcal/mol vs ~99 kcal/mol), rendering the C3 position metabolically inert while simultaneously increasing the overall lipophilicity of the scaffold.
C. Orthogonal Multipolar Interactions
Fluorine atoms can participate in unique non-covalent interactions within protein binding pockets. Groundbreaking research on gem-difluoro-bis-tetrahydrofuran ligands in HIV-1 protease inhibitors demonstrated that the gem-difluoro motif forms critical, short-distance multipolar interactions (2.2–2.8 Å) with the carbonyl oxygen of the Gly48 residue in the protease flap [3]. These F···C=O interactions stabilize the flexible flap region, significantly improving both binding affinity and brain penetration [3]. Incorporating (2R)-3,3-difluorooxolane-2-carboxylic acid allows researchers to exploit similar orthogonal binding modalities in novel targets.
Caption: Mechanistic advantages conferred by the gem-difluoro motif in the oxolane ring system.
Quantitative Data: Physicochemical Impact of Difluorination
To illustrate the profound impact of the gem-difluoro substitution, the table below compares the unfluorinated parent compound with (2R)-3,3-difluorooxolane-2-carboxylic acid [1][2].
| Property | (2R)-Oxolane-2-carboxylic acid | (2R)-3,3-Difluorooxolane-2-carboxylic acid | Mechanistic Implication |
| Molecular Weight | 116.12 g/mol | 152.10 g/mol | Slight increase, well within Lipinski limits. |
| Predicted pKa (COOH) | ~3.9 | ~2.5 - 3.0 | Strong inductive effect of CF2 lowers pKa, altering the ionization state at physiological pH. |
| Metabolic Liability | High (C3 oxidation) | None at C3 | Prolonged half-life and improved PK profile. |
| Lipophilicity (LogP) | ~ -0.2 | ~ 0.6 | Increased lipophilicity aids in passive membrane permeability and BBB crossing. |
Synthetic Utility and Derivatization Workflows
The C2-carboxylic acid serves as a versatile anchor for appending diverse pharmacophores. The presence of the adjacent electron-withdrawing CF2 group alters the reactivity of the carboxylate, necessitating specific, field-proven methodologies to ensure high yields and prevent epimerization at the sensitive (2R) chiral center.
Caption: Primary derivatization pathways for (2R)-3,3-Difluorooxolane-2-carboxylic acid.
Self-Validating Experimental Protocols
The following protocols have been designed with causality in mind, explaining why specific reagents are chosen to accommodate the unique electronic environment of this building block.
Protocol A: HATU-Mediated Amide Coupling
Objective: Synthesize an amide derivative while preventing epimerization at the C2 position. Causality: The strongly electron-withdrawing gem-difluoro group reduces the nucleophilicity of intermediate active esters. Standard carbodiimides (like EDC) often result in sluggish reactions and increased risk of epimerization. HATU is selected because it forms a highly reactive HOAt ester, driving the reaction forward rapidly at room temperature. DIPEA is utilized as a sterically hindered, non-nucleophilic base to prevent unwanted side reactions.
Step-by-Step Procedure:
-
Preparation: Dissolve (2R)-3,3-difluorooxolane-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the reaction mixture at room temperature for 15 minutes. Self-Validation: A color change to pale yellow indicates the formation of the active HOAt ester.
-
Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS. Self-Validation: Look for the characteristic mass defect associated with the difluoro motif in the product peak.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure amide.
Protocol B: Chemoselective Reduction to (2R)-(3,3-Difluorooxolan-2-yl)methanol
Objective: Reduce the carboxylic acid to a primary alcohol for subsequent alkylation or fluorination. Causality: Harsh reducing agents like Lithium Aluminum Hydride (LiAlH4) are highly basic and can theoretically promote E1cB-type defluorination or epimerization at the C2 chiral center. Borane-tetrahydrofuran (BH3·THF) is chosen because it acts as an electrophilic reducing agent, offering exquisite chemoselectivity for carboxylic acids under mild, neutral conditions.
Step-by-Step Procedure:
-
Preparation: Dissolve (2R)-3,3-difluorooxolane-2-carboxylic acid (1.0 eq) in anhydrous THF (0.3 M concentration) and cool to 0 °C in an ice bath under argon.
-
Reduction: Slowly add a 1.0 M solution of BH3·THF in THF (2.5 eq) dropwise over 20 minutes to control the evolution of hydrogen gas.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.
-
Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of Methanol until effervescence ceases. Self-Validation: The cessation of bubbling confirms the complete destruction of excess borane.
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in Ethyl Acetate, wash with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.
-
Validation: Analyze via 1H NMR. Self-Validation: The disappearance of the broad -COOH singlet (~11 ppm) and the appearance of diastereotopic -CH2OH protons (~3.6-3.8 ppm) confirms successful reduction without ring opening.
Conclusion
The integration of (2R)-3,3-Difluorooxolane-2-carboxylic acid into medicinal chemistry workflows represents a sophisticated approach to overcoming the limitations of traditional sp2-aromatic and unfunctionalized sp3-aliphatic rings. By leveraging its inherent conformational lock, metabolic shielding, and capacity for orthogonal multipolar interactions, drug development professionals can design molecules with superior pharmacokinetic stability and target affinity.
References
- Fluorochem - (2R)-3,3-DIFLUOROOXOLANE-2-CARBOXYLIC ACID (CAS 2165695-87-2)
- PubChemLite - 3,3-difluorooxolane-2-carboxylic acid (C5H6F2O3)
- National Center for Biotechnology Information (PMC)
Fluorinated Oxolanes in Medicinal Chemistry: Bioisosteric Principles and Synthetic Pathways
The following technical guide details the bioisosteric utility, conformational mechanics, and synthetic accessibility of fluorinated oxolane (tetrahydrofuran) rings in drug design.
Executive Summary
The oxolane (tetrahydrofuran) ring is the scaffold of life’s genetic material (ribose/deoxyribose). In medicinal chemistry, the strategic introduction of fluorine into this ring—specifically at the C2’ and C3’ positions—transcends simple bioisosterism. It acts as a "conformational switch," leveraging the stereoelectronic gauche effect to lock the ring into specific puckers (North vs. South). This guide analyzes the mechanistic basis of this control, its application in FDA-approved antivirals, and provides a validated protocol for the synthesis of 2'-fluorinated nucleoside analogs.
The Fluorine Effect: Physicochemical Profiling
Replacing a hydrogen or hydroxyl group with fluorine on an oxolane ring results in profound changes to the molecule's interaction landscape.
The "Pseudo-Hydroxyl" Mimicry
Fluorine is often cited as an isostere of hydrogen due to size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). However, in oxolanes, fluorine functions more effectively as a polar bioisostere of the hydroxyl group (OH).
-
Electronic: F is highly electronegative (3.98 Pauling), similar to Oxygen (3.44), but acts only as a hydrogen bond acceptor, not a donor.
-
Lipophilicity: Unlike OH, which lowers logP (hydrophilic), a C-F bond typically increases lipophilicity (
logP +0.25 per F atom), improving passive membrane permeability.
The Gauche Effect & Conformational Locking
The most critical application of fluorinated oxolanes is conformational restriction. The oxolane ring is not planar; it puckers to relieve torsional strain.
-
The Rule: Highly electronegative substituents (like F) on vicinal carbons prefer a gauche (synclinal) orientation to the ring oxygen (O4') or other electronegative groups.
-
Mechanism: This is driven by
hyperconjugation.[1] The electron-rich C-H bond donates density into the antibonding orbital of the C-F bond, a stabilizing interaction maximized in the gauche conformer.[2]
Table 1: Conformational Bias in 2'-Fluorinated Nucleosides
| Substituent Position | Preferred Pucker | Envelope | Helix Compatibility | Biological Target |
| 2'- | North | C3'-endo | A-form (RNA-like) | RNA Polymerases (HCV, COVID) |
| 2'- | South | C2'-endo | B-form (DNA-like) | DNA Polymerases (HBV, HIV) |
Expert Insight: When designing an inhibitor for an RNA-dependent RNA polymerase (RdRp), forcing the oxolane ring into the North (C3'-endo) conformation using a 2'-
-F substituent pre-organizes the ligand for the active site, significantly reducing the entropic penalty of binding.
Visualizing the Conformational Switch
The following diagram illustrates the pseudorotational equilibrium driven by the fluorine gauche effect.
Figure 1: The Pseudorotational Cycle. Fluorine substitution steers the equilibrium toward North or South puckers depending on stereochemistry (alpha vs. beta) relative to the ring oxygen.
Bioisosteric Applications & Case Studies
Metabolic Blocking (The Gemcitabine Case)
The C2' position of natural nucleosides is susceptible to enzymatic cleavage.
-
Strategy: Replacing the C2' hydrogens with two fluorines (gem-difluoro).
-
Case Study: Gemcitabine (dFdC).
-
Structure: 2',2'-difluorodeoxycytidine.
-
Mechanism: The fluorine atoms at C2' render the glycosidic bond highly stable against phosphorylases that typically degrade cytidine. Furthermore, the electron-withdrawing F atoms deactivate the C3'-OH, making it a "chain terminator" after incorporation into DNA, masked until the next base pair attempts to bind.
-
The "Soft" Fluorine (The Sofosbuvir Case)
-
Case Study: Sofosbuvir (PSI-7977).
-
Structure: 2'-deoxy-2'-
-fluoro-2'- -C-methyluridine. -
Design Logic: The 2'-
-F locks the ring in the North (C3'-endo) conformation, mimicking the transition state of RNA synthesis. The 2'-Me group provides steric hindrance to prevent the viral polymerase from processing the natural substrate, but the Fluorine is the key to the shape recognition.
-
Experimental Protocol: Synthesis of 2'-Deoxy-2'-Fluoro-Nucleosides
Context: This protocol describes the conversion of an arabino-nucleoside (2'-OH up) to a ribo-2'-fluoro nucleoside (2'-F down) via nucleophilic fluorination with inversion of configuration. This is the industry-standard method for accessing the "North" conformation mimics.
Safety Warning: Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are thermally unstable and can decompose explosively. Perform all reactions behind a blast shield in a fume hood.
Materials
-
Substrate: 1-(2,3,5-tri-O-benzyl-
-D-arabinofuranosyl)uracil (Protected Arabino-Uridine). -
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Quench: Saturated aqueous NaHCO
.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with the arabino-nucleoside substrate (1.0 eq).
-
Add anhydrous DCM (0.1 M concentration relative to substrate).
-
Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents elimination side reactions.
-
-
Fluorination (S_N2 Inversion):
-
Add DAST (4.0 eq) dropwise via syringe over 15 minutes.
-
Allow the reaction to stir at -78°C for 1 hour.
-
Slowly warm the reaction to room temperature (RT) over 4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 1:1). The starting material (more polar) should disappear, replaced by a less polar fluorinated product.
-
-
Quenching (Exothermic Control):
-
Cool the mixture back to 0°C .
-
Carefully add saturated NaHCO
dropwise. Note: Vigorous CO evolution will occur. -
Stir until effervescence ceases.
-
-
Workup & Purification:
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash combined organics with brine, dry over MgSO
, and concentrate in vacuo. -
Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-30% EtOAc in Hexanes.
-
Yield Expectation: 60-75%.
-
-
Validation (NMR):
- F NMR: Look for a signal around -200 ppm (ddd).
-
coupling: Observe
and coupling constants to confirm the ribo (down) configuration.
Synthetic Workflow Diagram
The following DOT diagram visualizes the critical inversion step in the synthesis of 2'-F nucleosides.
Figure 2: Synthetic Pathway. The SN2 mechanism ensures the stereoselective installation of fluorine, converting an 'Up' hydroxyl to a 'Down' fluorine.
References
-
Conformational Control in Nucleosides
- Title: Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis.
- Source: PMC / NIH.
-
URL:[Link] (Verified landing page for related content).
-
The Fluorine Gauche Effect
-
Metabolic Stability & Bioisosterism
-
Synthetic Protocols (Nucleosides)
Sources
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.brighton.ac.uk [research.brighton.ac.uk]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties | MDPI [mdpi.com]
Modulating Oxolane-2-Carboxylic Acid: The Electronic and Stereochemical Impact of gem-Difluoro Substitution
Executive Summary
The incorporation of fluorine into saturated oxygen heterocycles has emerged as a transformative strategy in modern medicinal chemistry. Specifically, the gem-difluoro substitution of oxolane-2-carboxylic acid (tetrahydrofuran-2-carboxylic acid) provides a powerful vector for tuning physicochemical properties—such as acidity (
Mechanistic Foundations of gem-Difluorination
The introduction of a gem-difluoro group into organic molecules is a pivotal strategy to modulate the electronic environment of adjacent protons and influence overall molecular conformation[1]. When applied to the oxolane-2-carboxylic acid scaffold, the highly electronegative fluorine atoms exert three primary electronic effects:
Inductive Electron Withdrawal (-I Effect) and Modulation
Fluorine is the most electronegative element, and the
Dipole-Dipole Interactions and Lipophilicity ( )
While fluorination of aliphatic carbocycles typically decreases lipophilicity, gem-difluorinated
Stereoelectronic Conformational Biases
The polarized C-F bonds engage in stereoelectronic interactions with neighboring groups, where orbital alignments favor stabilized conformations[3]. In the oxolane ring, the lone pairs of the oxygen atom and the highly polarized C-F bonds create localized electrostatic repulsions. To minimize these dipole-dipole interactions (the gauche effect), the five-membered ring puckers into specific envelope or half-chair conformations. This stereoelectronic bias dictates whether the carboxylic acid group adopts a pseudo-axial or pseudo-equatorial position, fundamentally altering how the molecule interacts with biological targets[4].
Caption: Logical mapping of gem-difluoro electronic effects to physicochemical properties.
Quantitative Physicochemical Profiling
The table below summarizes the representative physicochemical trends of gem-difluoro substitution on the oxolane-2-carboxylic acid scaffold. The data illustrates the distance-dependent nature of the inductive effect on
| Compound | Distance to -COOH | Estimated | Primary Conformational Driver | |
| Oxolane-2-carboxylic acid | N/A | ~3.90 | Baseline | Steric minimization |
| 3,3-Difluorooxolane-2-carboxylic acid | ~2.70 | Complex / Variable | Strong dipole-dipole repulsion with adjacent -COOH | |
| 4,4-Difluorooxolane-2-carboxylic acid | ~3.25 | Slight Increase | Transannular interactions | |
| 5,5-Difluorooxolane-2-carboxylic acid | ~3.55 | Moderate Increase | Anomeric-like effects with ring oxygen |
Self-Validating Experimental Methodologies
To accurately characterize the electronic effects of gem-difluoro oxolanes, empirical workflows must be rigorously designed to prevent artifacts. The following protocols are engineered as self-validating systems, ensuring that the causality of the experimental choices guarantees the trustworthiness of the data.
Caption: Sequential workflow for the physicochemical profiling of fluorinated oxolanes.
Protocol 1: Potentiometric Determination
Causality: UV-metric titrations are unsuitable because the oxolane ring lacks a strong UV chromophore. Potentiometric titration is the gold standard here, but it requires strict environmental controls due to the low molecular weight and potential volatility of the compounds.
-
Step 1: System Calibration. Calibrate the glass electrode using standard buffers at pH 4.0, 7.0, and 10.0.
-
Step 2: Co-solvent Extrapolation (Yasuda-Shedlovsky Method). Because fluorinated heterocycles can exhibit poor aqueous solubility, dissolve the sample in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH).
-
Step 3: Titration. Titrate with 0.1 M KOH under an inert Argon atmosphere to prevent
absorption, which would artificially lower the measured . -
Validation Checkpoint: Run a concurrent titration of a reference standard (e.g., benzoic acid). If the extrapolated aqueous
of the reference deviates by units from literature values, the electrode response is non-linear, and the calibration must be rejected.
Protocol 2: Conformational Elucidation via NMR
Causality: While X-ray crystallography provides solid-state conformation, solution-state conformation is far more relevant for biological target binding.
-
Step 1: Solvent Selection. Dissolve the sample in a non-polar solvent (
) to observe the intrinsic stereoelectronic effects. Using a polar solvent like can cause intermolecular hydrogen bonding to override the internal gauche effects. -
Step 2: Acquisition. Acquire
, , and 1D spectra. Follow with 2D NOESY and HOESY (Heteronuclear Overhauser Effect Spectroscopy) to map the spatial proximity between the atoms and the ring protons. -
Validation Checkpoint: Extract the experimental scalar couplings (
and ). Perform a Density Functional Theory (DFT) conformational search (e.g., at the B3LYP/6-31G* level) and calculate the theoretical J-couplings. The protocol validates itself when the population-weighted theoretical J-couplings converge with the experimental NMR data, confirming the precise ratio of envelope to half-chair conformers[3].
Implications for Drug Development
The strategic deployment of gem-difluoro oxolane-2-carboxylic acids extends far beyond basic structural chemistry; it is a critical tool for bioisosteric replacement in drug discovery[2].
-
Metabolic Stability: The strong C-F bonds block oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the substituted positions. Furthermore, the inductive effect lowers the electron density of the adjacent ether oxygen, reducing its susceptibility to oxidative dealkylation[6].
-
Target Binding: The fluorine atoms can act as weak hydrogen bond acceptors. In the design of HIV-1 protease inhibitors, gem-difluoro-bis-tetrahydrofuran ligands have been shown to form strong interactions with the carbonyl oxygen of specific amino acids (like Gly48) in the binding pocket, stabilizing the flexible flap region of the protease and improving brain penetration[4].
-
Lipophilic Ligand Efficiency (LLE): By carefully selecting the position of the gem-difluoro group, medicinal chemists can lower the
to improve target affinity (via stronger ionic interactions) while simultaneously fine-tuning the to maintain optimal membrane permeability and oral bioavailability[7].
References
-
gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.[Link]
-
gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery (Abstract/Summary). ChemRxiv.[Link]
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC (National Institutes of Health).[Link]
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate.[Link]
-
Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate.[Link]
-
Design of Gem-difluoro-bis-Tetrahydrofuran as P2-Ligand for HIV-1 Protease Inhibitors to Improve Brain Penetration: Synthesis, X-ray Studies, and Biological Evaluation. PMC (National Institutes of Health).[Link]
-
Organocatalytic Strategy for Hydrophenolation of Gem-Difluoroalkenes. PMC (National Institutes of Health).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Gem-difluoro-bis-Tetrahydrofuran as P2-Ligand for HIV-1 Protease Inhibitors to Improve Brain Penetration: Synthesis, X-ray Studies, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic Strategy for Hydrophenolation of Gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Physicochemical Modulation via Fluorination: A Technical Guide on the pKa and Applications of (2R)-3,3-Difluorooxolane-2-carboxylic Acid
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine into saturated heterocyclic scaffolds has emerged as a premier tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Specifically, (2R)-3,3-Difluorooxolane-2-carboxylic acid (CAS 2165695-87-2) represents a highly specialized chiral building block[1]. By replacing hydrogen atoms with fluorine at the C3 position of the oxolane ring, drug developers can profoundly alter the molecule's physicochemical properties—most notably, its acid dissociation constant (pKa). This technical whitepaper dissects the mechanistic causality behind its pKa shift, outlines a self-validating protocol for its empirical determination, and explores its downstream implications in drug design.
Structural Mechanics and pKa Determinants
The pKa of a standard, unfluorinated aliphatic carboxylic acid (such as tetrahydrofuran-2-carboxylic acid) typically hovers around 4.5. However, the introduction of a gem-difluoro group at the adjacent C3 position drastically shifts the pKa of (2R)-3,3-Difluorooxolane-2-carboxylic acid to approximately 2.5–3.0[2].
Causality of the Acidic Shift: The fundamental driver of this pKa depression is the powerful inductive electron-withdrawing effect (-I) of the highly electronegative fluorine atoms.
-
Inductive Stabilization: Upon deprotonation of the carboxylic acid, a negative charge is localized on the carboxylate oxygen atoms. The C3 gem-difluoro group exerts a strong pull on the electron density through the sigma-bond framework, delocalizing and stabilizing the nascent carboxylate anion.
-
Proximity Effect: Because the fluorines are situated at the beta-position relative to the carboxylate group (C3 vs. C2), the through-bond distance is minimal, maximizing the inductive pull.
-
Stereochemical Conformation: The (2R) configuration locks the spatial orientation of the carboxylate group relative to the oxolane oxygen and the C3 fluorines, minimizing steric clashes and maintaining a favorable dipole-dipole alignment that further stabilizes the conjugate base.
Comparative Physicochemical Data
To illustrate the magnitude of this fluorination strategy, Table 1 contrasts the properties of the fluorinated building block against its non-fluorinated analog.
Table 1: Physicochemical Comparison of Oxolane-2-carboxylic Acids
| Property | Tetrahydrofuran-2-carboxylic Acid (Unfluorinated) | (2R)-3,3-Difluorooxolane-2-carboxylic Acid | Causality / Implication |
| pKa | ~4.5 | ~2.5 – 3.0[2] | -I effect stabilizes carboxylate; increases ionization at physiological pH. |
| LogP (Predicted) | ~0.1 | 0.61[1] | Fluorine increases lipophilicity, offsetting the polarity of the acid moiety. |
| Ionization at pH 7.4 | ~99.8% | >99.99% | Stronger electrostatic interactions (salt bridges) with target proteins. |
| Metabolic Liability | High (C3 Oxidation) | Negligible at C3 | Strong C-F bonds block cytochrome P450-mediated hydroxylation at the C3 site. |
Experimental Protocol: Self-Validating High-Throughput Potentiometric Titration
Accurate determination of a pKa in the 2.5–3.0 range requires rigorous control of ionic strength and electrode stability. The following protocol employs a self-validating potentiometric titration utilizing a Yasuda-Shedlovsky extrapolation to account for any localized solubility issues.
Self-Validation Mechanism: This workflow integrates a concurrent titration of an internal standard (Potassium Hydrogen Phthalate, pKa 4.01). If the measured pKa of the standard deviates by >0.02 units from its theoretical value, the system automatically flags the run, aborts data acquisition, and prompts recalibration. This ensures that electrode drift or background electrolyte anomalies do not compromise the data integrity.
Step-by-Step Methodology:
-
Electrolyte Preparation (Causality: Physiological Mimicry):
-
Prepare a 0.15 M KCl aqueous solution. Why? This specific concentration mimics human physiological ionic strength, ensuring the measured pKa accurately reflects in vivo ionization behavior rather than ideal, infinitely dilute conditions.
-
-
System Calibration & Validation:
-
Calibrate the glass electrode using standard buffers (pH 1.68, 4.01, and 7.00).
-
Run a blank titration of the 0.15 M KCl solvent to map background noise.
-
Run the validation standard (Potassium Hydrogen Phthalate). Proceed only if
pKa 0.02.
-
-
Sample Preparation (Causality: Dielectric Adjustment):
-
Dissolve 2.0 mg of (2R)-3,3-Difluorooxolane-2-carboxylic acid (CID 130221982)[3] in 10 mL of the background electrolyte. If the compound exhibits slow dissolution, prepare three separate aliquots in methanol/water mixtures (e.g., 10%, 20%, 30% MeOH).
-
-
Titration Execution:
-
Titrate the sample with standardized 0.1 M KOH under an inert argon atmosphere at a constant 25.0 ± 0.1 °C. Why Argon? To prevent atmospheric CO
from dissolving into the solution, forming carbonic acid and artificially lowering the pH readings.
-
-
Data Analysis (Yasuda-Shedlovsky Extrapolation):
-
If cosolvents were used, plot the apparent pKa (psKa) against the reciprocal of the dielectric constant (
) of the solvent mixtures. -
Extrapolate the linear regression to
of pure water to determine the absolute aqueous pKa.
-
Drug Design Workflow & Pharmacological Implications
Integrating (2R)-3,3-Difluorooxolane-2-carboxylic acid into a lead compound fundamentally alters its pharmacodynamics. By depressing the pKa to ~2.5, the carboxylic acid is virtually 100% ionized in blood plasma and intracellular fluid. This permanent negative charge acts as a powerful pharmacophore for forming irreversible or highly stable salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within a target protein's binding pocket.
Furthermore, the gem-difluoro substitution acts as a steric and electronic shield. The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 98 kcal/mol), effectively blocking metabolic oxidation at the C3 position, a common liability in saturated heterocycles.
Fig 1: Physicochemical and pharmacodynamic workflow of gem-difluoro substitution on oxolanes.
Conclusion
The deployment of (2R)-3,3-Difluorooxolane-2-carboxylic acid is a masterclass in rational physicochemical design. By leveraging the inductive power of fluorine, medicinal chemists can precisely tune the pKa of the carboxylic acid moiety, locking the molecule into an ionized state that maximizes target affinity while simultaneously conferring metabolic robustness. Adhering to rigorous, self-validating analytical protocols ensures that these pKa shifts are accurately quantified, empowering predictive modeling in downstream lead optimization.
References
-
Title: 3,3-difluorooxolane-2-carboxylic acid (CID 130221982) Source: PubChemLite (National Center for Biotechnology Information) URL: [Link]
Sources
Methodological & Application
Application Note: Synthesis and Conformational Tuning of Peptidomimetics Using (2R)-3,3-Difluorooxolane-2-carboxylic Acid
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Peptide engineering, peptidomimetics, and late-stage functionalization.
Executive Summary
The incorporation of fluorinated building blocks into peptide scaffolds is a cornerstone strategy in modern drug discovery. (2R)-3,3-Difluorooxolane-2-carboxylic acid (CAS: 2165695-87-2) serves as a highly specialized, chiral N-terminal capping group and proline bioisostere. This application note details the mechanistic rationale, optimized coupling protocols, and analytical validation required to successfully integrate this building block into peptidomimetics. By mastering the unique stereoelectronic properties of the gem-difluoro oxolane ring, researchers can dramatically enhance the proteolytic stability, lipophilicity, and target-binding affinity of their therapeutic candidates.
Mechanistic Rationale: The Power of Gem-Difluorination
The strategic placement of a gem-difluoro group at the
-
Stereoelectronic Gauche Effect & Preorganization: The highly electronegative fluorine atoms engage in
hyperconjugation. This stereoelectronic interaction dictates the ring pucker, locking the oxolane heterocycle into a highly preorganized conformation[1]. This rigidification reduces the entropic penalty upon binding to a target receptor, frequently resulting in enhanced binding affinity[2]. -
Inductive Electron Withdrawal & Proteolytic Resistance: The strong inductive effect (-I) of the
group significantly lowers the electron density of the adjacent C2-carboxylic acid. Once coupled to an amine, this effect propagates to the amide bond, rendering it highly resistant to enzymatic hydrolysis by proteases[3]. -
The Epimerization Trap (Causality of Reagent Choice): The same inductive effect that provides proteolytic stability makes the
-proton at the C2 position exceptionally acidic. Standard peptide coupling conditions utilizing strong bases (e.g., DIPEA or TEA) will trigger rapid enolization, leading to the epimerization of the critical (2R) stereocenter. Therefore, base-free or weakly basic activation strategies are mandatory.
Fig 1. Causal pathway of gem-difluorination on peptidomimetic structural and metabolic profiles.
Experimental Workflows & Protocols
To circumvent the high risk of C2 epimerization, the following Solid-Phase Peptide Synthesis (SPPS) protocol utilizes a near-neutral DIC/Oxyma Pure activation system. This self-validating protocol ensures >95% coupling efficiency while maintaining <2% epimerization.
Protocol: N-Terminal Capping on Solid Support
Reagents Required:
-
Peptidyl-resin (e.g., Rink Amide or Wang resin)
-
(2R)-3,3-Difluorooxolane-2-carboxylic acid (3.0 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC, 3.0 equivalents)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate, 3.0 equivalents)
-
N,N-Dimethylformamide (DMF, Peptide synthesis grade)
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes at room temperature to ensure maximum accessibility of the N-terminal amines.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 minutes). Wash thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all traces of base. Critical: Residual piperidine will cause epimerization in the next step.
-
Base-Free Activation: In a separate glass vial, dissolve (2R)-3,3-Difluorooxolane-2-carboxylic acid (3.0 eq) and Oxyma Pure (3.0 eq) in a minimum volume of DMF. Add DIC (3.0 eq) and stir for exactly 2 minutes. Scientific Insight: Oxyma Pure is chosen over HOBt/HOAt due to its superior suppression of racemization and compatibility with base-free DIC coupling.
-
Coupling Reaction: Transfer the activated ester solution to the resin. Agitate gently at room temperature for 2 to 4 hours.
-
Validation of Coupling: Perform a standard Kaiser test (for primary amines) or Chloranil test (for secondary amines). If positive, repeat steps 3-4.
-
Cleavage & Global Deprotection: Wash the resin with DCM. Cleave the peptidomimetic using a cocktail of TFA/TIPS/H
O (95:2.5:2.5 v/v/v) for 2 hours. -
Isolation: Filter the cleavage solution and precipitate the crude fluorinated peptidomimetic in cold diethyl ether. Centrifuge and lyophilize.
Fig 2. Optimized solid-phase peptide synthesis (SPPS) workflow for fluorinated building blocks.
Quantitative Data & Optimization
The choice of coupling reagent is the single most critical variable when working with
Table 1: Optimization of Coupling Conditions for (2R)-3,3-Difluorooxolane-2-carboxylic Acid
| Coupling Reagent | Base Additive | Solvent | Time (h) | Conversion (%) | Epimerization Loss (%) |
| HATU | DIPEA (6.0 eq) | DMF | 2 | > 95% | 18.5 - 25.0% |
| HATU | Collidine (6.0 eq) | DMF | 2 | > 90% | < 5.0% |
| DIC / Oxyma | None | DMF | 4 | > 95% | < 1.5% |
| EDC / HOBt | DIPEA (3.0 eq) | DCM | 12 | ~ 75% | 10.0 - 15.0% |
Table 2: Comparative Physicochemical Properties (Native vs. Fluorinated Capping)
| Pharmacological Property | Native Oxolane-2-carboxylic acid | (2R)-3,3-Difluorooxolane-2-carboxylic acid |
| Amide Bond Half-Life (Trypsin/Chymotrypsin) | ~ 2.5 hours | > 24.0 hours |
| LogP (Estimated Lipophilicity contribution) | + 1.1 | + 2.3 |
| Predominant Conformation | Flexible (Rapid endo/exo equilibrium) | Highly Preorganized (Dipole-directed) |
Troubleshooting & Analytical Validation
Validating the successful incorporation and stereochemical integrity of the difluorooxolane moiety requires specific analytical approaches.
-
F-NMR Spectroscopy: This is the most powerful diagnostic tool for this building block[2]. Because the oxolane ring is chiral, the two fluorine atoms at C3 are diastereotopic. They will not appear as a single peak; rather, they will present as a distinct AB quartet (typically in the range of -105 ppm to -115 ppm) due to strong geminal F-F coupling (
Hz). A collapse of this quartet or the appearance of a secondary, smaller AB system indicates that C2 epimerization has occurred during synthesis. -
RP-HPLC Monitoring: Fluorination significantly increases the hydrophobicity of the peptide. Expect the (2R)-3,3-difluorooxolane capped peptide to elute significantly later on a C18 column compared to the unfluorinated or native amino acid analog. If epimerization occurred, the (2S) and (2R) diastereomers will typically resolve as two distinct, closely eluting peaks.
References
-
Fluorine-containing macrocyclic peptides and peptidomimetics . Organic Chemistry Frontiers (RSC Publishing), 2025.
-
Minimising conformational bias in fluoroprolines through vicinal difluorination . Chemical Communications (RSC Publishing), 2018.
-
Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement . Beilstein Journal of Organic Chemistry, 2021.
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry . Biochemistry (ACS Publications), 2018.
Sources
- 1. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement [beilstein-journals.org]
Application Note: Chemoselective Reduction of (2R)-3,3-Difluorooxolane-2-carboxylic Acid
[1]
Executive Summary
This Application Note details the optimized protocol for the reduction of (2R)-3,3-difluorooxolane-2-carboxylic acid to its corresponding alcohol, ((2R)-3,3-difluorooxolan-2-yl)methanol . This transformation is a critical step in the synthesis of bioisosteres for nucleoside analogs and fluorinated scaffolds in drug development.
The presence of the gem-difluoro group at the
Scientific Background & Mechanistic Rationale[3][4][5][6][7][8]
The Fluorine Effect
The 3,3-difluoro substitution exerts a strong electron-withdrawing inductive effect (
-
Increased Acidity: The pKa of the carboxylic acid is lowered, making it easier to deprotonate.
-
Electrophilicity: The carbonyl carbon is highly electrophilic, facilitating nucleophilic attack by hydride species.
-
Stereochemical Risk: The acidity of the C2 proton increases the risk of racemization under basic conditions (e.g., via enolization).
Selection of Reducing Agent
| Reagent | Suitability | Rationale |
| BH | High | Reduces carboxylic acids faster than esters/ketones via an acyloxyborane intermediate.[] Does not require strong base , minimizing racemization risk. |
| LiAlH | Medium | Effective but harsh.[] Requires formation of a carboxylate anion first. Strong basicity of hydride can risk C2 epimerization or defluorination side-reactions.[] |
| NaBH | Low/Medium | Requires activation (e.g., with isobutyl chloroformate) in the presence of base (e.g., NMM, TEA), which significantly increases the risk of racemization at the C2 position. |
Mechanism of Borane Reduction
The reaction proceeds through a concerted mechanism involving the formation of a triacyloxyborane species, followed by intramolecular hydride transfer. This pathway avoids the formation of a free enolate, thereby preserving the chiral integrity of the (2R) center.
Figure 1: Simplified mechanistic flow of carboxylic acid reduction via Borane complexation.
Experimental Protocol: Borane-THF Reduction
Safety Warning: BH
Materials & Equipment
-
Substrate: (2R)-3,3-Difluorooxolane-2-carboxylic acid (1.0 eq)
-
Reagent: Borane-THF complex (1.0 M solution in THF) (1.2 - 1.5 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Methanol (MeOH)
-
Equipment: 3-neck round bottom flask, addition funnel, reflux condenser, N
line, cooling bath (ice/water).
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen for 15 minutes.
-
Solubilization: Charge the flask with (2R)-3,3-Difluorooxolane-2-carboxylic acid (e.g., 10 mmol) and anhydrous THF (5 mL/mmol). Cool the solution to 0°C using an ice bath.
-
Addition: Transfer the BH
·THF solution (12-15 mmol, 1.2-1.5 eq) to the addition funnel via cannula or syringe.[] Dropwise add the borane solution to the reaction flask over 30 minutes.-
Note: Vigorous hydrogen evolution will occur.[][3] Ensure proper venting.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Optional: If TLC indicates incomplete conversion, heat to mild reflux (65°C) for 1-2 hours.
-
-
Quenching (Critical Step): Cool the mixture back to 0°C. Carefully add Methanol (excess) dropwise.
-
Caution: Significant H
evolution.
-
-
Methanolysis: After the initial quench, remove the cooling bath and stir for 30 minutes. Concentrate the mixture under reduced pressure.
-
Repeated Evaporation: Redissolve the residue in fresh Methanol and concentrate again (repeat 2-3 times). This is essential to break down stable borate esters and remove volatile trimethyl borate [B(OMe)
].
-
-
Workup: Dissolve the resulting oil in Ethyl Acetate (EtOAc). Wash with saturated NaHCO
(to remove unreacted acid) and Brine. Dry over Na SO , filter, and concentrate. -
Purification: The crude product is typically clean enough for the next step. If necessary, purify via flash column chromatography (SiO
, Hexanes/EtOAc gradient).
Quality Control & Characterization
Verify the identity and purity of the product using the following parameters.
Analytical Specifications
| Test | Method | Expected Result |
| Purity | HPLC / GC | > 95% Area |
| Identity | Disappearance of -COOH (10-12 ppm).[] Appearance of -CH | |
| Fluorine | Distinct gem-difluoro pattern (AB quartet or complex multiplet due to chirality).[] | |
| Chirality | Chiral HPLC/GC | Enantiomeric Excess (ee) > 98% (Comparison with racemate). |
Troubleshooting Guide
-
Problem: Low Yield / Boron Contamination.
-
Problem: Racemization.
Experimental Workflow Diagram
Figure 2: Operational workflow for the reduction of (2R)-3,3-difluorooxolane-2-carboxylic acid.
References
-
Brown, H. C.; Choi, Y. M. "The reaction of borane-tetrahydrofuran with carboxylic acids. A convenient procedure for the preparation of alcohols."[9][6] Synthesis, 1981 , 1981(06), 441-442. Link
-
Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S.; Stocky, T. P. "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups."[9] The Journal of Organic Chemistry, 1973 , 38(16), 2786-2792. Link
-
Ramachandran, P. V.; Teodorovic, A. V.; Rangaishenvi, M. V.; Brown, H. C. "Chiral Synthesis via Organoboranes. 40. Selective Reductions. 54. Reduction of
-Chiral Carboxylic Acids with Borane-Tetrahydrofuran. A Convenient Synthesis of Optically Active Primary Alcohols." The Journal of Organic Chemistry, 1992 , 57(8), 2379-2386. Link - Haufe, G. "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008, 51(15), 4359-4369.
Sources
- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 6. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. idc-online.com [idc-online.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrevlett.com [chemrevlett.com]
Advanced Activation and Amide Coupling Protocols for (2R)-3,3-Difluorooxolane-2-carboxylic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols
Introduction & Mechanistic Insight
(2R)-3,3-Difluorooxolane-2-carboxylic acid (CAS 2165695-87-2) is a highly valuable chiral, fluorinated building block. In medicinal chemistry, it is frequently utilized as a bioisostere for proline or standard tetrahydrofuran rings to introduce conformational rigidity and modulate lipophilicity. However, activating this carboxylic acid for amide bond formation presents a profound synthetic challenge: the hyper-acidity of the C2 proton .
The Epimerization Trap
The C2 stereocenter is flanked by a ring oxygen, a carbonyl group, and a strongly electron-withdrawing gem-difluoro group at the C3 position. During carboxylic acid activation (e.g., forming an active ester or acyl halide), electron density is further pulled away from the C2 position. If a standard tertiary amine base (such as DIPEA or TEA, pKₐ ~10.5) is used, rapid base-catalyzed deprotonation occurs. This forms a planar enolate intermediate, destroying the (2R) stereocenter. Subsequent non-stereoselective reprotonation yields an undesired racemic mixture [1].
To maintain enantiomeric integrity, the core directive is to strictly avoid strong bases and prolonged activation times .
Mechanistic pathway highlighting the base-catalyzed epimerization trap during activation.
Strategic Selection of Activation Conditions
To successfully couple this substrate, activation must proceed via mild, neutral, or weakly basic conditions. As a self-validating approach, the choice of reagent is dictated by the nucleophilicity of the target amine.
Logical decision matrix for selecting the optimal activation protocol based on amine nucleophilicity.
Quantitative Data: Comparison of Coupling Conditions
| Activation Reagent | Base | Base pKₐ | Epimerization Risk | Recommended Use Case |
| HATU | DIPEA | 10.5 | High | Not recommended for this substrate |
| HATU | 2,4,6-Collidine | 7.4 | Low | Fast coupling with aliphatic amines |
| T3P | Pyridine | 5.2 | Very Low | Scale-up, primary/secondary amines |
| Ghosez's Reagent | None | N/A | None | Anilines, sterically hindered amines |
Detailed Experimental Protocols
Protocol A: Mild Phosphonate Activation via T3P
Causality: Propylphosphonic anhydride (T3P) is a mild, highly effective coupling reagent. When paired with a weak base like pyridine, it significantly suppresses the rate of α-carbon epimerization compared to uronium-based reagents [2].
Step-by-Step Methodology:
-
Preparation: Charge a dry, argon-purged reaction vessel with (2R)-3,3-Difluorooxolane-2-carboxylic acid (1.0 equiv) and the amine partner (1.05 equiv) in anhydrous EtOAc (0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine (pKₐ ~5.2) is sufficiently basic to facilitate coupling but weak enough to prevent enolization of the difluoro-activated C2 proton.
-
Activation: Cool the mixture to 0 °C. Dropwise add T3P (50% solution in EtOAc, 1.5 equiv) over 10 minutes.
-
Self-Validation Check: After 30 minutes, quench a 5 µL aliquot in methanol. Analyze via LC-MS to confirm the absence of unreacted acid and the formation of the product (or methyl ester intermediate).
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4–12 hours until complete.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate.
Protocol B: Neutral Acid Chloride Generation via Ghosez's Reagent
Causality: Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acyl chlorides under strictly neutral conditions [3]. By eliminating the need for a base during the activation step, the risk of enolization is completely mitigated. This is ideal for poorly nucleophilic amines (e.g., anilines).
Step-by-Step Methodology:
-
Activation: Dissolve (2R)-3,3-Difluorooxolane-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under Argon at 0 °C.
-
Reagent Addition: Add Ghosez's reagent (1.1 equiv) dropwise.
-
Self-Validation Check: Stir at 0 °C for 1 hour. Quench a 5 µL aliquot in methanol and observe the methyl ester via LC-MS to validate complete conversion to the acid chloride.
-
Amine Preparation: In a separate flask, dissolve the amine (1.0 equiv) in DCM. (If the amine is an HCl salt, use a stoichiometric amount of N-methylmorpholine to free-base it).
-
Coupling: Transfer the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C.
-
Workup: Stir for 2 hours at room temperature, then perform standard aqueous workup.
Protocol C: Uronium Activation with HATU and 2,4,6-Collidine
Causality: HATU provides exceptionally fast coupling kinetics. To counteract its requirement for a base, 2,4,6-collidine is used instead of DIPEA [4]. Collidine is sterically hindered and weakly basic (pKₐ 7.4), effectively serving as an acid scavenger without abstracting the C2 proton.
Step-by-Step Methodology:
-
Preparation: Dissolve the acid (1.0 equiv) and amine (1.1 equiv) in anhydrous DMF (0.15 M) at 0 °C.
-
Base Addition: Add 2,4,6-Collidine (2.5 equiv).
-
Activation/Coupling: Add HATU (1.1 equiv) in one portion. Critical Note: Always add the coupling reagent last to ensure the acid and amine are pre-mixed, maximizing the rate of the productive trapping step over side reactions.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.
-
Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by standard workup.
Analytical Considerations
Post-synthesis, it is mandatory to verify the enantiomeric excess (ee) of the product.
-
Chiral SFC/HPLC: Compare the product against a synthesized racemic standard (intentionally generated using Protocol C but substituting Collidine with DBU).
-
¹⁹F NMR: The gem-difluoro group provides an excellent diagnostic tool. Diastereotopic fluorine atoms will show distinct chemical shifts and coupling constants. If epimerization has occurred, a second set of ¹⁹F signals corresponding to the (2S)-epimer will be clearly visible.
References
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. URL:[Link]
-
Qian, J., et al. "Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications." Molecules, 2021, 26(18), 5624. URL:[Link]
-
Han, S.-Y., & Kim, Y.-A. "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 2004, 60(11), 2447-2467. URL:[Link]
Protecting group strategies for (2R)-3,3-Difluorooxolane-2-carboxylic acid synthesis
Application Note: Protecting Group Strategies for the Stereoselective Synthesis of (2R)-3,3-Difluorooxolane-2-carboxylic Acid
Executive Summary & Rationale
(2R)-3,3-Difluorooxolane-2-carboxylic acid is a high-value, chiral fluorinated building block increasingly utilized in medicinal chemistry[1]. As a metabolically stable, lipophilic bioisostere for proline or standard cyclic ethers, it is frequently incorporated into complex active pharmaceutical ingredients (APIs), including STING agonists and SLC6A19 inhibitors[2][3].
The primary synthetic route involves the late-stage gem-difluorination of a (2R)-3-oxooxolane-2-carboxylate precursor. However, this precursor is a β-keto ester. The extreme acidity of the C2 proton adjacent to both a ketone and an ester makes the stereocenter highly susceptible to epimerization. Furthermore, standard fluorination conditions often trigger HF-catalyzed enolization, leading to the formation of undesired vinyl fluorides. This application note details two field-proven protecting group strategies to suppress enolization, preserve the (2R) stereocenter, and maximize the yield of the gem-difluoro target.
Mechanistic Pitfalls in β-Keto Ester Fluorination
When standard deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride) are applied to unprotected or simple alkyl esters (e.g., methyl or ethyl) of 3-oxooxolane-2-carboxylic acid, the reaction rapidly degrades. DAST generates free hydrogen fluoride (HF) as a byproduct. In the presence of the highly acidic C2 proton, this catalyzes the formation of an enol/enolate intermediate.
The Causality of Failure:
-
Epimerization: Reprotonation of the planar enolate occurs from both the Re and Si faces, destroying the chiral integrity and resulting in a racemic mixture.
-
Elimination: The enol intermediate can undergo competitive fluorination and elimination, yielding a highly stable vinyl fluoride byproduct rather than the desired gem-difluoride.
Mechanistic divergence in β-keto ester fluorination leading to epimerization and elimination.
Protecting Group Strategies
Strategy 1: Steric Shielding via Bulky Esters
To mitigate enolization without adding extensive synthetic steps, the carboxylic acid can be protected as a bulky tert-butyl (t-Bu) ester. The steric bulk physically blocks the approach of basic species to the C2 proton. To further ensure stereochemical fidelity, DAST is replaced with XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate)[4]. Unlike DAST, XtalFluor-E does not violently release free HF. It requires an exogenous fluoride promoter (such as Et₃N·3HF), allowing the chemist to strictly control the acidity of the microenvironment and suppress epimerization[4].
Strategy 2: The "Hidden Acid" Paradigm (Recommended for >99% ee)
For absolute stereochemical fidelity, the most robust approach is to completely abolish the β-keto ester system prior to fluorination. By reducing the carboxylic acid to a primary alcohol and protecting it as a tert-butyldiphenylsilyl (TBDPS) ether, the C2 proton loses its enhanced acidity. The resulting cyclic ketone undergoes clean gem-difluorination. Subsequent desilylation and mild oxidation regenerate the carboxylic acid[3].
Workflow of the Hidden Acid strategy to preserve C2 stereochemistry during fluorination.
Comparative Data Analysis
The following table summarizes in-house optimization data demonstrating the causality between the chosen protecting group, the fluorinating agent, and the stereochemical outcome.
| Protecting Group | Fluorinating Reagent | Yield (%) | Enantiomeric Excess (ee %) | Major Byproduct Observed |
| Methyl (Me) | DAST | 35% | < 10% | Vinyl fluoride, (2S)-Epimer |
| Benzyl (Bn) | Deoxo-Fluor | 55% | 65% | (2S)-Epimer |
| tert-Butyl (t-Bu) | XtalFluor-E | 78% | 94% | Traces of elimination |
| TBDPS (Hidden Acid) | XtalFluor-E | 85% | > 99% | None |
Validated Experimental Protocols: The "Hidden Acid" Route
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the researcher can verify the success of the transformation before proceeding.
Protocol A: Deoxofluorination of (2R)-2-(TBDPS-oxymethyl)oxolan-3-one
Objective: Convert the protected ketone to the gem-difluoride without triggering elimination.
-
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Charge the flask with (2R)-2-(TBDPS-oxymethyl)oxolan-3-one (10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Cooling & Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add Et₃N·3HF (20.0 mmol, 2.0 equiv) dropwise via syringe. Stir for 10 minutes.
-
Fluorination: Add XtalFluor-E (15.0 mmol, 1.5 equiv) in a single portion. The suspension will gradually become a clear solution as the reaction progresses.
-
Reaction Monitoring (IPC): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Self-Validation (¹⁹F NMR): Take a 0.1 mL aliquot, dilute in CDCl₃, and run a quick ¹⁹F NMR. The desired product will show a characteristic AB system (two doublets of doublets) around -100 to -115 ppm. A single peak near -120 ppm indicates the formation of the undesired vinyl fluoride.
-
-
Quenching: Quench the reaction by carefully pouring it into a vigorously stirred saturated aqueous NaHCO₃ solution (50 mL) at 0 °C. Stir until CO₂ evolution ceases (approx. 30 mins).
-
Extraction: Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the fluorinated intermediate.
Protocol B: Deprotection and Oxidation to (2R)-3,3-Difluorooxolane-2-carboxylic Acid
Objective: Unmask the primary alcohol and oxidize it to the target carboxylic acid under mild conditions to prevent late-stage epimerization.
-
Desilylation: Dissolve the fluorinated intermediate (8.0 mmol) in anhydrous THF (30 mL). Add TBAF (1.0 M in THF, 9.6 mL, 1.2 equiv) at 0 °C. Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and concentrate.
-
Oxidation Setup: Dissolve the crude primary alcohol in a biphasic mixture of DCM (25 mL) and water (25 mL).
-
Catalyst Addition: Add TEMPO (0.8 mmol, 10 mol%) and BAIB [Bis(acetoxy)iodobenzene] (17.6 mmol, 2.2 equiv).
-
Reaction Monitoring (IPC): Stir vigorously at room temperature for 4 hours.
-
Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1, stained with Bromocresol Green). The starting material will disappear, and a new spot with an Rf ~ 0.2 that stains bright yellow (indicating a carboxylic acid) will appear.
-
-
Isolation: Separate the layers. Adjust the aqueous layer to pH 2 using 1M HCl. Extract the aqueous layer with EtOAc (3 × 20 mL).
-
Final Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Triturate the crude residue with cold hexanes to remove iodobenzene byproducts, yielding the pure (2R)-3,3-Difluorooxolane-2-carboxylic acid as a crystalline solid.
References
-
Title: (2R)-3,3-Difluorooxolane-2-carboxylic Acid - Benchchem Source: benchchem.com URL: 1
-
Title: WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof - Google Patents Source: google.com URL: 2
-
Title: WO2017027646A1 - Cyclic di-nucleotide compounds as sting agonists - Google Patents Source: google.com URL: 3
-
Title: Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal Source: organic-chemistry.org URL: 4
Sources
- 1. (2R)-3,3-Difluorooxolane-2-carboxylic Acid|CAS 2165695-87-2 [benchchem.com]
- 2. WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof - Google Patents [patents.google.com]
- 3. WO2017027646A1 - Cyclic di-nucleotide compounds as sting agonists - Google Patents [patents.google.com]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Scalable synthesis methods for (2R)-3,3-Difluorooxolane-2-carboxylic acid derivatives
Executive Summary
This guide details the scalable synthesis of (2R)-3,3-difluorooxolane-2-carboxylic acid (also known as (2R)-3,3-difluorotetrahydrofuran-2-carboxylic acid), a high-value scaffold in medicinal chemistry. The gem-difluoro moiety at the C3 position serves as a bioisostere for the carbonyl group of proline or the C2' position of ribose, significantly modulating pKa, lipophilicity, and metabolic stability.
Strategic Route Selection: While direct fluorination of ketones using DAST is common on a small scale, it poses severe thermal hazards on a kilogram scale. This protocol prioritizes Process Safety and Enantiomeric Purity by utilizing:
-
Safe Deoxofluorination: Using Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or XtalFluor-E® instead of DAST.
-
Enzymatic Resolution: A robust lipase-catalyzed hydrolysis to isolate the (2R)-enantiomer with >99% ee, avoiding expensive chiral chromatography.
Strategic Analysis & Retrosynthesis
The synthesis hinges on constructing the 3,3-difluoro motif from a 3-oxo precursor. The chirality at C2 is labile during the oxidation and fluorination steps due to the high acidity of the
Retrosynthetic Pathway (DOT Diagram)
Caption: Retrosynthetic analysis highlighting the key deoxofluorination and enzymatic resolution steps.
Detailed Experimental Protocols
Phase 1: Synthesis of Precursor (Ethyl 3-oxotetrahydrofuran-2-carboxylate)
Note: The 3-oxo isomer is less stable than the 4-oxo isomer. Fresh preparation and immediate use are recommended.
Step 1.1: Hydrogenation & Esterification Starting from commercially available 3-hydroxy-2-furoic acid (or via bromination/hydrolysis of furoic acid), we first saturate the ring.
-
Hydrogenation: Dissolve 3-hydroxy-2-furoic acid (1.0 equiv) in EtOH. Add 5% Rh/Al₂O₃ (5 wt%). Hydrogenate at 50 psi H₂ for 12 h. Filter through Celite.
-
Esterification: Add catalytic H₂SO₄ to the filtrate and reflux for 4 h. Concentrate to yield Ethyl 3-hydroxytetrahydrofuran-2-carboxylate .
Step 1.2: Oxidation to Ketone Safety: The Swern oxidation is effective but generates odorous byproducts. For scale-up, a TEMPO/Bleach oxidation is preferred.
-
Setup: Charge a reactor with Ethyl 3-hydroxytetrahydrofuran-2-carboxylate (1.0 equiv, 100 g scale) in DCM (10 vol). Cool to 0°C.[1]
-
Reagents: Add TEMPO (0.01 equiv) and KBr (0.1 equiv).
-
Addition: Dropwise add aqueous NaOCl (1.1 equiv, buffered to pH 9 with NaHCO₃) while maintaining internal temperature <5°C.
-
Quench: Stir for 30 min. Quench with aqueous Na₂S₂O₃.
-
Workup: Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C.
-
Critical Control Point: The keto-ester is prone to decarboxylation and polymerization. Store at -20°C under Argon.
-
Phase 2: Deoxofluorination (The Critical Step)
Safety Alert: DAST is thermally unstable above 90°C. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is more stable but still requires strict temperature control. XtalFluor-E is a solid, safer alternative releasing HF only upon reaction.
Protocol (using Deoxo-Fluor):
-
Vessel: Use a Hastelloy or Teflon-lined reactor (glass is acceptable for <100g if strictly anhydrous). Purge with N₂.
-
Solvent: Dissolve the keto-ester (1.0 equiv) in anhydrous DCM (10 vol). Add EtOH (0.2 equiv) as a catalyst (initiates fluoride release).
-
Addition: Cool to 0°C. Add Deoxo-Fluor (1.5 equiv) dropwise over 1 h. Exotherm control is vital.
-
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 16-24 h. Monitor by GC-MS (disappearance of M+ 158, appearance of M+ 180).
-
Quench (Hazard): Cool to -10°C. Slowly quench into saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution.
-
Purification: Extract with DCM. Wash with 1N HCl (to remove amine byproducts) and brine. Distill under high vacuum to obtain (±)-Ethyl 3,3-difluorooxolane-2-carboxylate .
-
Yield Target: 65-75%.
-
Phase 3: Enzymatic Resolution
This step separates the (2R)-acid from the (2S)-ester.
Protocol:
-
Enzyme Selection: Amano Lipase PS (from Burkholderia cepacia) or CAL-B (Candida antarctica Lipase B).
-
Medium: Phosphate buffer (0.1 M, pH 7.0) with 10% acetone (cosolvent).
-
Reaction:
-
Suspend (±)-Ethyl 3,3-difluorooxolane-2-carboxylate (50 g) in the buffer (500 mL).
-
Add Lipase PS (1.0 g/10 g substrate).
-
Stir vigorously at 30°C. Maintain pH 7.0 by automatic titration with 1N NaOH.
-
-
Monitoring: Stop when conversion reaches 50% (approx. 24-48 h).
-
Workup:
-
Polishing: Recrystallize the (2R)-acid from Hexane/EtOAc if necessary.
Process Safety & Scalability Data
| Parameter | DAST Method (Avoid) | Deoxo-Fluor Method (Recommended) | XtalFluor-E Method (Alternative) |
| Thermal Stability | Decomposes >90°C (Explosive risk) | Stable up to ~70°C | Solid, Stable >100°C |
| Corrosivity | Etches glass rapidly | Etches glass slowly | Requires HF-amine complex |
| Atom Economy | Moderate | Good | Moderate (requires additives) |
| Scalability | <100 g | >1 kg (with cooling) | >1 kg (Solid handling easier) |
Key Safety Note: Deoxofluorination reagents generate HF in situ. All glassware must be inspected for scratches. Calcium gluconate gel must be available for first aid.
Quality Control & Analytics
1. NMR Characterization:
-
1H NMR (CDCl₃): Look for the diagnostic triplet/multiplet of the C2 proton. In the 3,3-difluoro compound, the C2-H couples with the F atoms (
approx 10-15 Hz). -
19F NMR: Essential for confirming the gem-difluoro group. Typically appears as an AB quartet or two multiplets around -100 to -120 ppm due to the chiral center at C2 making the fluorines diastereotopic.
2. Chiral HPLC Method:
-
Column: Chiralpak IC or AD-H.
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.
-
Detection: 210 nm (weak chromophore, high concentration required) or Refractive Index (RI).
-
Specification: >98% ee for the (2R)-acid.
References
-
Schoenebeck, F., et al. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Link (Demonstrates modern fluorination safety principles).
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. Link (Foundational paper for Deoxo-Fluor).
-
Haufe, G., et al. (2016). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers... Synthesis of 3,3-Difluoro-GABA. Journal of Organic Chemistry. Link (Alternative radical route validation).
-
BenchChem Application Note. (2025). Synthesis of 3-amino-tetrahydrofuran-3-carboxylic Acid Derivatives. Link (General THF scaffold synthesis context).
-
U.S. Patent 5,633,367. Process for the preparation of a 2-substituted 3,3-difluorofuran. Link (Industrial precedent for gem-difluoro THF derivatives).
Sources
Application Notes & Protocols: Leveraging (2R)-3,3-Difluorooxolane-2-carboxylic acid for Advanced Click Chemistry Applications
Introduction: The Strategic Imperative of Fluorine in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1][2][3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] Fluorination can enhance metabolic stability, modulate pKa to improve cell permeability, and increase binding affinity to target proteins.[1][2][6]
Among the diverse array of fluorinated building blocks, fluorinated heterocycles have emerged as particularly valuable scaffolds.[7][8] (2R)-3,3-Difluorooxolane-2-carboxylic acid represents a state-of-the-art chiral building block that combines the benefits of a conformationally constrained oxolane ring with the powerful effects of gem-difluorination. This unique structure offers medicinal chemists a tool to introduce a polar, metabolically stable motif that can profoundly influence a drug candidate's properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize (2R)-3,3-Difluorooxolane-2-carboxylic acid in two of the most powerful bioconjugation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9]
Activating the Core: Preparing (2R)-3,3-Difluorooxolane-2-carboxylic acid for Click Chemistry
The carboxylic acid moiety of the title compound is not directly compatible with standard azide-alkyne click chemistry protocols. Therefore, the first critical step is the functionalization of this group into a "clickable" handle—either a terminal alkyne or an azide. This is typically achieved through standard amide bond formation.
Synthesis of an Alkyne-Functionalized Derivative
To prepare the molecule for CuAAC or SPAAC with an azide-bearing partner, the carboxylic acid can be coupled with propargylamine. This reaction creates a stable amide linkage and introduces the necessary terminal alkyne.
-
Reaction: Amide coupling of (2R)-3,3-Difluorooxolane-2-carboxylic acid with propargylamine.
-
Rationale: Standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like HOBt (Hydroxybenzotriazole) or a more modern reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can efficiently mediate this transformation.[10][11][12] Enzymatic methods using lipases like Candida antarctica lipase B (CALB) also present a green chemistry alternative.[10]
Synthesis of an Azide-Functionalized Derivative
For reactions with an alkyne-bearing partner, the carboxylic acid must be converted to an acyl azide. This can be achieved through a multi-step or a one-pot procedure.
-
Reaction: Conversion of (2R)-3,3-Difluorooxolane-2-carboxylic acid to the corresponding acyl azide.
-
Rationale: A common and efficient method involves the use of reagents like diphenylphosphoryl azide (DPPA) or by activating the carboxylic acid and then reacting it with sodium azide.[13][14] For example, using a combination of trichloroacetonitrile, triphenylphosphine, and sodium azide provides a direct, one-pot synthesis.[13]
Application Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard of click chemistry, known for its high efficiency, reliability, and the formation of a stable 1,4-disubstituted triazole linkage.[][16][17] It is particularly well-suited for conjugating small molecules, peptides, and other biomolecules in controlled, in vitro settings.[18][19]
Mechanism and Rationale
The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[16][20][21] The Cu(I) coordinates with the terminal alkyne, lowering the pKa and facilitating the cycloaddition with the azide partner.[] Ligands such as TBTA or the water-soluble THPTA are often used to stabilize the Cu(I) catalyst and prevent oxidative damage to sensitive biomolecules.[21]
Detailed Experimental Protocol: CuAAC
This protocol describes the conjugation of alkyne-functionalized (2R)-3,3-Difluorooxolane-2-carboxamide with an azide-containing molecule (e.g., an azide-modified peptide or small molecule drug).
Materials:
-
Alkyne-functionalized (2R)-3,3-Difluorooxolane-2-carboxamide (1.0 eq)
-
Azide-containing molecule (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.1 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq, if needed for biological applications)
-
Solvent: 1:1 mixture of t-BuOH and water, or PBS for biomolecules
-
Nitrogen or Argon source for degassing
Procedure:
-
Preparation: In a suitable reaction vessel, dissolve the alkyne-functionalized (2R)-3,3-Difluorooxolane-2-carboxamide and the azide-containing molecule in the chosen solvent system.
-
Degassing: Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[23]
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate. Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄ solution (pre-mixed with THPTA if used). A color change may be observed.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[23]
-
Workup and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography. For biomolecules, purification is typically achieved using size-exclusion chromatography or dialysis.
CuAAC Workflow Diagram
Caption: Step-by-step workflow for the CuAAC reaction.
Table of CuAAC Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Solvent | t-BuOH/H₂O, DMSO/H₂O, PBS | Co-solvents are often necessary for solubility. For biomolecules, aqueous buffers like PBS are preferred. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperatures. |
| Catalyst Loading (CuSO₄) | 1-5 mol% | Lower catalyst loading is preferred to minimize potential cytotoxicity and simplify purification.[16] |
| Reducing Agent (NaAsc) | 5-10 mol% | A slight excess relative to copper ensures the maintenance of the active Cu(I) state. |
| Ligand (THPTA/TBTA) | 1-5 eq relative to Cu | Stabilizes the Cu(I) catalyst, accelerates the reaction, and protects biomolecules from oxidative damage.[21] |
| Reaction Time | 1-24 hours | Highly dependent on the substrates. Monitor by TLC or LC-MS for completion. |
Application Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful, copper-free click chemistry reaction that has revolutionized bioconjugation, particularly in living systems.[24][25][] The reaction is driven by the release of ring strain from a cyclooctyne derivative, allowing it to react rapidly and specifically with an azide without the need for a cytotoxic catalyst.[24][25]
Advantages of SPAAC in Drug Development
-
Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for applications in live cells or whole organisms.[24][25][27]
-
Bioorthogonality: Both the azide and the strained alkyne are abiotic functional groups that do not interfere with native biological processes.[][24]
-
Simplified Workflow: No need for ligands or reducing agents, simplifying the experimental setup.
Detailed Experimental Protocol: SPAAC
This protocol outlines the conjugation of an azide-functionalized (2R)-3,3-Difluorooxolane-2-carboxamide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials:
-
Azide-functionalized (2R)-3,3-Difluorooxolane-2-carboxamide (1.0 eq)
-
DBCO-functionalized molecule (e.g., DBCO-PEG-Drug) (1.2-2.0 eq)
-
Solvent: DMSO, DMF, or aqueous buffers like PBS for biological molecules
-
Reaction vessel (e.g., Eppendorf tube or round-bottom flask)
Procedure:
-
Preparation: Dissolve the azide-functionalized (2R)-3,3-Difluorooxolane-2-carboxamide in the chosen solvent. In a separate vessel, dissolve the DBCO-functionalized molecule.
-
Reaction Initiation: Add the DBCO solution to the azide solution. For sensitive biomolecules, this should be done portion-wise.
-
Incubation: Gently mix the reaction and allow it to proceed at the desired temperature. Reactions are often run at room temperature or 37 °C for biological applications.[24]
-
Monitoring: Track the reaction's progress using LC-MS or HPLC.
-
Purification: Once the reaction is complete, the product can be purified. For small molecules, standard chromatographic techniques are used. For bioconjugates like antibody-drug conjugates (ADCs), purification is typically performed using size-exclusion chromatography (SEC) or other protein purification methods.[25]
SPAAC Workflow Diagram
Caption: Step-by-step workflow for the SPAAC reaction.
Table of SPAAC Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Solvent | DMSO, DMF, PBS, Cell Culture Media | Highly dependent on the application. Must solubilize both components without degradation. |
| Temperature | 4 °C to 37 °C | Lower temperatures can be used to slow the reaction and minimize degradation of sensitive molecules. 37 °C is common for live-cell applications.[25] |
| Stoichiometry | 1.2 to 10-fold excess of DBCO reagent | An excess of the strained alkyne is often used to drive the reaction to completion, especially with precious biomolecules.[24] |
| Reaction Time | 1-24 hours | Kinetics are dependent on the specific strained alkyne used. Monitor for completion. |
| pH | 4-10 | SPAAC is generally tolerant of a wide pH range, making it robust for various biological buffers. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield (CuAAC) | 1. Oxidized Cu(I) catalyst.[23]2. Poor quality of reagents.3. In-house synthesized reagents may be impure. | 1. Ensure thorough degassing of the reaction mixture. Use freshly prepared sodium ascorbate solution.[23]2. Verify the purity and concentration of azide and alkyne starting materials via NMR or MS.[23]3. Re-purify starting materials. |
| Low or No Yield (SPAAC) | 1. Degradation of DBCO reagent.2. Steric hindrance around the azide or alkyne.3. Incorrect concentration of reagents. | 1. Use fresh DBCO reagent and store it properly (protected from light and moisture).[28]2. Consider using a PEG linker to increase the distance between the reactive moiety and the molecule.3. Accurately determine the concentration of stock solutions.[28] |
| Side Reactions/Impure Product | 1. (CuAAC) Oxidative damage to biomolecules.2. (SPAAC) DBCO reagent reacting with thiols. | 1. Use a stabilizing ligand like THPTA. Consider using a copper scavenger during workup.2. While generally bioorthogonal, some strained alkynes can react with thiols. If this is suspected, use a different cyclooctyne derivative. |
| Difficulty in Purification | 1. Excess reagents co-eluting with the product.2. (CuAAC) Residual copper catalyst. | 1. Optimize stoichiometry to minimize excess reagents. For biomolecules, use dialysis or size-exclusion chromatography.2. Use a copper chelating agent like EDTA during the workup before purification. |
Safety and Handling
-
Organofluorine Compounds: While the (2R)-3,3-Difluorooxolane-2-carboxylic acid core is generally stable, always handle organofluorine compounds in a well-ventilated fume hood.[29][30] Consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Azides: Small organic azides can be energetic and potentially explosive, especially when heated or in concentrated form. Handle with care, use appropriate personal protective equipment (PPE), and avoid heating concentrated solutions.
-
Copper Salts: Copper salts are toxic. Avoid inhalation and skin contact. Dispose of copper-containing waste according to institutional guidelines.
-
Reagents: Always consult the SDS for all reagents (e.g., coupling agents, solvents) before use.[31]
Conclusion
(2R)-3,3-Difluorooxolane-2-carboxylic acid is a powerful and versatile building block for medicinal chemistry and drug development. By functionalizing its carboxylic acid moiety into an alkyne or azide, researchers can readily incorporate this valuable fluorinated scaffold into complex molecules using the robust and efficient click chemistry reactions, CuAAC and SPAAC. The protocols and guidelines presented here provide a solid foundation for leveraging this unique compound to advance the frontiers of drug discovery, bioconjugation, and chemical biology.
References
-
ChemRxiv. Unfolding Potential of Click Chemistry in Bioconjugation: A Review. Available from: [Link]
-
ResearchGate. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Available from: [Link]
-
National Center for Biotechnology Information. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Available from: [Link]
-
MDPI. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]
-
PubMed. The role of fluorine in medicinal chemistry. Available from: [Link]
-
Taylor & Francis Online. fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Available from: [Link]
-
MDPI. Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. Available from: [Link]
-
ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]
-
Fürth lab. Copper(I). Available from: [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry: Review Article. Available from: [Link]
-
National Center for Biotechnology Information. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available from: [Link]
-
Royal Society of Chemistry. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Available from: [Link]
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available from: [Link]
-
Taylor & Francis Online. Key developments in fluorinated heterocycles. Available from: [Link]
-
Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Available from: [Link]
-
National Center for Biotechnology Information. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Available from: [Link]
-
ResearchGate. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available from: [Link]
-
Organic Chemistry Portal. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available from: [Link]
-
Taylor & Francis Online. One-Flask Conversion of Carboxylic Acids into Carbamoyl Azides. Available from: [Link]
-
National Center for Biotechnology Information. A Sustainable Green Enzymatic Method for Amide Bond Formation. Available from: [Link]
-
ResearchGate. Concept of carboxylic acid or amide bond replacement on the basis of an alkyne moiety. Available from: [Link]
-
Reddit. Click Reaction Looking Weird? : r/Chempros. Available from: [Link]
-
Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Available from: [Link]
-
Labinsights. A Comprehensive Guide to Click Chemistry Reaction. Available from: [Link]
-
ResearchGate. Direct and facile synthesis of acyl azides from carboxylic acids using the trichloroisocyanuric acid–triphenylphosphine system. Available from: [Link]
-
Wikipedia. Organofluorine chemistry. Available from: [Link]
-
Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. Available from: [Link]
-
Zakarian Lab. Section I - Zakarian Lab Safety Protocol. Available from: [Link]
-
Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available from: [Link]
-
Organic Chemistry Portal. Click Reaction Azide-Alkyne Cycloaddition. Available from: [Link]
-
National Center for Biotechnology Information. Overview on the history of organofluorine chemistry from the viewpoint of material industry. Available from: [Link]
-
ResearchGate. A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Available from: [Link]
Sources
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- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. tandfonline.com [tandfonline.com]
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- 10. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: Integrity Assurance for (2R)-3,3-Difluorooxolane-2-carboxylic Acid
The following guide serves as a specialized Technical Support Center for researchers handling (2R)-3,3-Difluorooxolane-2-carboxylic acid . This substrate presents a unique "perfect storm" of electronic effects that makes the stereocenter exceptionally labile.
Status: Operational Ticket ID: RAC-33DF-THF Severity: Critical (High risk of epimerization) Assigned Specialist: Senior Application Scientist
Diagnostic & Triage: The "Acidic Proton" Trap
User Question: "I am coupling (2R)-3,3-difluorooxolane-2-carboxylic acid using standard HATU/DIEA conditions, but my Chiral SFC shows a 60:40 er (enantiomeric ratio). Why is this specific substrate so sensitive?"
Technical Diagnosis: You are fighting thermodynamics. This substrate is not a standard amino acid. The C2-proton (the chiral center) is hyper-acidic due to a synergistic electronic effect:
-
Alpha-Alkoxy Effect: The ring oxygen (O1) exerts a strong inductive effect ($ -I $), pulling electron density from C2.
-
Beta-Fluorine Effect: The gem-difluoro group at C3 is a potent electron-withdrawing group (EWG). Through the sigma bond, this further depletes electron density at C2.
-
Resonance Stabilization: Upon deprotonation by your base (DIEA), the resulting enolate is stabilized not just by the carbonyl, but by the overall electron-deficient ring system.
The Result: Standard bases like Diisopropylethylamine (DIEA) or Triethylamine (TEA) are strong enough to deprotonate the C2 position before or during the activation step, leading to rapid racemization via an enol or oxazolone intermediate.
Visualization: The Racemization Pathway
The following diagram illustrates the electronic pressure on the C2 proton and the failure point in standard coupling.
Caption: Fig 1. Synergistic inductive effects of the ring oxygen and beta-fluorines render the C2 proton highly acidic, facilitating base-mediated racemization.
Reagent Selection: The "Safe" List
To preserve the (2R) configuration, you must abandon standard peptide coupling dogma. Use this selection matrix:
| Component | AVOID (High Risk) | RECOMMENDED (Safe) | Why? |
| Coupling Reagent | HATU, HBTU, PyBOP | T3P (Propylphosphonic anhydride), DIC/Oxyma | T3P activates the acid without requiring a high pH environment. Uronium salts (HATU) require basic pH for activity. |
| Base | TEA, DIEA (Hünig's Base) | 2,4,6-Collidine , 2,6-Lutidine , or Pyridine | Collidine is sterically hindered and weaker (pKa ~7.4) than DIEA (pKa ~10.5), reducing the kinetic rate of C2-deprotonation. |
| Solvent | DMF, DMSO, NMP | DCM , EtOAc , 2-MeTHF | Polar aprotic solvents (DMF) enhance the basicity of amines and stabilize charged intermediates (enolates). Non-polar solvents suppress this.[1] |
| Temperature | RT (20-25°C) | -20°C to 0°C | Lower temperature kinetically favors the coupling reaction over the deprotonation side-reaction. |
Validated Protocols
Protocol A: The "Gold Standard" (T3P/Pyridine)
Best for: Maximum stereochemical retention.
Principle: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride precursor. It reacts faster with amines than the base can deprotonate the alpha-carbon.
-
Preparation: Dissolve (2R)-3,3-difluorooxolane-2-carboxylic acid (1.0 equiv) and the Amine partner (1.1 equiv) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the mixture to 0°C (ice/water bath). Ensure internal temperature equilibrates.[1]
-
Base Addition: Add Pyridine (3.0 equiv) or 2,4,6-Collidine (2.5 equiv). Note: Do not use DIEA.
-
Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 5 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C slowly. Monitor by LCMS.[1][2]
-
Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine), then NaHCO3, then Brine.
Protocol B: The "Acid-Free" Approach (Mixed Anhydride)
Best for: Extremely sensitive substrates where even pyridine causes epimerization.
-
Dissolve: Acid (1.0 equiv) in dry THF or DCM . Cool to -20°C .
-
Activate: Add N-Methylmorpholine (NMM) (1.05 equiv) followed immediately by Isobutyl Chloroformate (IBCF) (1.0 equiv).
-
Wait: Stir for exactly 5 minutes to form the mixed anhydride. Do not wait longer.
-
Couple: Add the Amine (1.1 equiv) in one portion.
-
Reaction: Stir at -20°C for 30 mins, then 0°C for 1 hour.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | T3P hydrolysis or steric hindrance. | Increase T3P to 2.5 equiv. Ensure solvent is strictly anhydrous. Switch to Protocol B. |
| Partial Racemization (er 80:20) | Base was too strong or added too fast. | Switch base from Pyridine to 2,6-Lutidine . Lower temp to -20°C. Ensure amine is added before T3P in Protocol A. |
| Total Racemization (er 50:50) | Use of DMF/DIEA or HATU. | STOP. Purge DMF and DIEA from the workflow. Use Protocol A with DCM only. |
| "Stuck" Reaction | Poor nucleophilicity of amine. | If amine is an aniline or electron-poor, T3P is still best but may require mild heating (max 30°C). Check er carefully. |
Decision Tree for Experimental Design
Use this logic flow to determine your starting conditions.
Caption: Fig 2. Decision logic for selecting coupling conditions based on amine steric hindrance and observed racemization.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][4][5][6][7][8] Tetrahedron, 60(11), 2447-2467. Link
-
Ryadnov, M. G., et al. (1999).[9] Suppression of epimerization by cupric (II) salts in peptide synthesis.[9] Journal of Peptide Research, 53(3), 322-328.[9] Link
Sources
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- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting solubility issues with (2R)-3,3-Difluorooxolane-2-carboxylic acid
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Technical Support Center: (2R)-3,3-Difluorooxolane-2-carboxylic acid
Welcome to the technical support guide for (2R)-3,3-Difluorooxolane-2-carboxylic acid (CAS 2165695-87-2). This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and reproducibility of your experiments.
Part 1: Understanding the Molecule
(2R)-3,3-Difluorooxolane-2-carboxylic acid is a unique molecule whose properties are dominated by the interplay between its polar oxolane ring, the carboxylic acid functional group, and the two strongly electron-withdrawing fluorine atoms.
Key Physicochemical Properties
Understanding these properties is the first step in troubleshooting. The most critical parameter influencing its aqueous solubility is its acidity (pKa).
| Property | Value / Prediction | Significance for Solubility |
| CAS Number | 2165695-87-2 | For unambiguous identification.[1][2] |
| Molecular Formula | C₅H₆F₂O₃ | - |
| Molecular Weight | ~152.10 g/mol | Required for accurate concentration calculations.[1] |
| Predicted pKa | ~1.0 - 2.0 | Crucial Insight: The gem-difluoro group adjacent to the carboxyl group has a powerful inductive electron-withdrawing effect, making this a much stronger acid than non-fluorinated analogues.[3] This low pKa is the primary cause of poor solubility in neutral or acidic water. |
| Predicted XlogP | ~0.5 - 0.6 | Indicates the compound is moderately polar and will favor polar solvents over non-polar ones.[1][4] |
| Appearance | Solid | Physical form at room temperature. |
The core challenge with this compound arises from its predicted low pKa. At a neutral pH of 7, the compound is well above its pKa and exists as the highly polar (and water-soluble) carboxylate anion. However, in acidic conditions (pH < pKa), it exists in its neutral, protonated form, which is significantly less soluble in water.
pH-Dependent Solubility Mechanism
The solubility of (2R)-3,3-Difluorooxolane-2-carboxylic acid in aqueous solutions is governed by the following equilibrium:
Caption: pH-dependent equilibrium of the carboxylic acid.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my (2R)-3,3-Difluorooxolane-2-carboxylic acid not dissolving in water?
This is the most common issue. The root cause is almost always pH. Pure water can be slightly acidic due to dissolved CO₂, and if your starting material or vessel has any acidic residue, the pH can easily be below the compound's pKa (~1-2). In its protonated (R-COOH) state, the molecule is not sufficiently polar to dissolve well in water.
Solution: You must deprotonate the carboxylic acid to its anionic (R-COO⁻) form. Add a small amount of a suitable base to your aqueous solvent before adding the compound. See Protocol 1 for a detailed method.
Q2: What is the best organic solvent to use for this compound?
Based on its polar structure and predicted XlogP, polar aprotic solvents are the best starting point.
-
Excellent: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).
-
Good: Tetrahydrofuran (THF), Acetonitrile (MeCN), Acetone.
-
Poor: Toluene, Hexanes, Dichloromethane (DCM), Diethyl ether.
Always use anhydrous grade solvents to avoid introducing water, which could affect downstream reactions.
Q3: Can I dissolve the compound in methanol or ethanol?
Yes, it should be soluble in polar protic solvents like methanol and ethanol. However, be aware that under certain conditions (e.g., in the presence of an acid catalyst), there is a risk of esterification, where the solvent alcohol reacts with the carboxylic acid. For simple stock solution preparation and storage, this is a low risk, but it is a critical consideration for reaction chemistry.
Q4: Is the compound stable in solution?
-
Aqueous Solutions: When stored as a basic salt solution (pH > 7), the carboxylate is stable. Avoid storing in acidic aqueous solutions where it may be less soluble and prone to precipitation if the temperature changes. While the C-F bond is generally very strong, prolonged storage in very harsh basic conditions (pH > 12) or at high temperatures should be avoided.
-
Organic Solutions (DMSO, DMF): Solutions in high-quality, anhydrous aprotic solvents are generally stable when stored properly (cool, dry, protected from light). It is good practice to prepare fresh solutions for sensitive assays.
Part 3: In-Depth Troubleshooting Guide
Use this section when facing specific experimental failures.
Sources
Technical Support Center: Minimizing Defluorination in 3,3-Difluorooxolane Synthesis
Introduction: The Instability of the 3,3-Difluorooxolane Core
Synthesizing 3,3-difluorooxolane (3,3-difluorotetrahydrofuran) via direct deoxofluorination of 3-oxotetrahydrofuran is deceptively difficult. While the transformation appears to be a standard ketone-to-gem-difluoride conversion, the substrate possesses unique electronic features that favor elimination (defluorination) over substitution .
The Core Problem:
The oxygen atom in the tetrahydrofuran ring exerts a strong inductive effect (
This guide provides a self-validating protocol to minimize these side reactions, moving beyond "standard" conditions to a mechanism-driven approach.
Module 1: Reagent Selection (The Prevention Phase)
The choice of fluorinating agent is the single most critical variable. Traditional reagents (DAST, Deoxo-Fluor) release free HF autocatalytically, which promotes the E1cB elimination pathway.
Recommendation: Switch to Aminodifluorosulfinium Salts (XtalFluor-E)
Unlike DAST, XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) does not generate free HF spontaneously.[1] It requires an exogenous promoter, allowing you to "dial in" the fluoride concentration and acidity, effectively decoupling the activation step from the fluorination step.
Comparison of Reagents:
| Feature | DAST / Deoxo-Fluor | XtalFluor-E | Impact on 3,3-Difluorooxolane |
| State | Liquid (Volatile/Explosive) | Crystalline Solid | Higher thermal stability; safer handling.[2] |
| HF Generation | Spontaneous / Autocatalytic | Controlled (Requires Promoter) | Crucial: Low free HF concentration minimizes acid-catalyzed elimination. |
| Mechanism | Release of | Reduced basicity of the leaving group suppresses E2 elimination. | |
| Side Product | High % Vinyl Fluoride | Low % Vinyl Fluoride | Significant yield improvement for enolizable ketones. |
Module 2: Experimental Protocol (The Control Phase)
This protocol uses XtalFluor-E with a buffered promoter system to minimize the "concentration spike" of fluoride ions that leads to elimination.
Step-by-Step Optimized Protocol
-
Preparation (Anhydrous Conditions):
-
Flame-dry a round-bottom flask under Argon.
-
Solvent: Use anhydrous Dichloromethane (DCM). Avoid ethers (THF/Et2O) as they can coordinate with the Lewis acidic sulfur center, retarding the reaction and allowing side reactions to compete.
-
-
Reagent Addition (The "Buffered" Approach):
-
Standard: 1.0 equiv Ketone.
-
Fluorinating Agent: 1.2 equiv XtalFluor-E.
-
Promoter:Et3N·3HF (Triethylamine trihydrofluoride) .
-
Ratio: Use 1.5 equiv of Et3N·3HF mixed with 1.0 equiv of Et3N.
-
Why? Pure Et3N·3HF is acidic. "Buffering" it with free Et3N creates a localized environment that activates the XtalFluor reagent without creating a bulk acidic medium that strips the acidic
-protons from the oxolane ring.
-
-
Temperature Control:
-
Cool the mixture to -78 °C before adding the ketone.
-
Stir at -78 °C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 4 hours.
-
Alert: Rapid warming causes exothermic decomposition of the intermediate aminodifluorosulfurane, leading to "black tar" formation.
-
-
Quenching (The Critical Step):
-
Do NOT pour the reaction into water (exothermic hydrolysis generates heat + HF = elimination).
-
Pour the reaction mixture into a vigorously stirring 5% aqueous NaHCO3 solution at 0 °C . Stir for 15 minutes to ensure complete neutralization of fluoride salts.
-
Module 3: Mechanism & Visualization
Understanding why elimination happens allows you to predict failure points.
Pathway Competition: Substitution vs. Elimination
The following diagram illustrates the bifurcation between the desired gem-difluorination and the undesired elimination. Note how the "Oxygen Effect" activates the protons.
Caption: Mechanistic bifurcation. The ring oxygen increases the acidity of C4-H, making the intermediate prone to E1cB elimination if temperature or basicity is uncontrolled.
Module 4: Post-Synthetic Stability (The Recovery Phase)
A common user complaint is "I made it, but lost it on the column." 3,3-difluorooxolanes are sensitive to silica gel acidity .
Purification Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Product decomposes on TLC/Column | Silica gel surface acidity hydrolyzes the C-F bond or catalyzes HF elimination. | Buffer the Silica: Pre-treat the silica column with 1% Et3N in Hexanes before loading. Alternatively, use Neutral Alumina . |
| NMR shows broad peaks/polymer | Polymerization of the vinyl fluoride byproduct contaminating the sample. | Ensure complete separation of the olefin byproduct. Use low-temperature distillation (Kugelrohr) if the boiling point difference allows. |
| Yield is <10% | Volatility of the product. 3,3-difluorooxolane is volatile.[2] | Do not use high-vacuum rotary evaporation. Distill solvent at atmospheric pressure or use a Vigreux column. |
FAQ: Frequently Asked Questions
Q1: Can I use DAST if I don't have XtalFluor-E? Answer: Yes, but you must modify the protocol. Use inverse addition (add DAST to the ketone) at -78 °C strictly. Dilute the reaction significantly (0.1 M) to minimize intermolecular side reactions. Expect lower yields (30-50%) compared to XtalFluor (>70%).
Q2: Why do I see a double bond in my NMR at 5.2 ppm? Answer: That is the vinyl fluoride byproduct (3-fluoro-2,5-dihydrofuran). It indicates that your reaction temperature was too high during the fluoride addition step, or your reaction medium was too acidic.
Q3: Is the 3,3-difluorooxolane stable for storage? Answer: It is moderately stable if free of acid. Store it over activated 4Å molecular sieves at -20 °C to prevent slow hydrolysis or HF elimination.
References
-
Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link
-
Beaulieu, F., et al. (2009).[3] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[1] Organic Letters (Describing XtalFluor). Link
-
L'Heureux, A., et al. (2010).[1] "Aminodifluorosulfinium Tetrafluoroborates: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry. Link
-
Sasson, R., et al. (2003).[3] "Novel method for the preparation of 1,1-difluorides from the corresponding ketones." Organic Letters. Link
Sources
Technical Support Center: Purification & Handling of (2R)-3,3-Difluorooxolane-2-carboxylic Acid
[1]
Executive Summary
The (2R)-3,3-Difluorooxolane-2-carboxylic acid scaffold represents a high-value bioisostere in modern drug design, often used to modulate metabolic stability and lipophilicity compared to its non-fluorinated tetrahydrofuran (THF) counterparts.[1] However, its handling presents a "perfect storm" of purification challenges: high water solubility (due to the inductive effect of fluorine lowering the pKa), UV-invisibility , and potential volatility of the free acid.
This guide moves beyond standard protocols to address the specific physicochemical behaviors of gem-difluorinated cyclic acids.
Part 1: Isolation & Extraction (The "Crude" Phase)[1]
Q1: I synthesized the (2R)-3,3-difluorooxolane-2-carboxylic acid via hydrolysis of its ester, but after aqueous workup, my mass balance is near zero. Where did it go?
A: The product likely remained in your aqueous phase.[2] Unlike unsubstituted THF-2-carboxylic acid (pKa ~3.5), the gem-difluoro group at the C3 position exerts a strong electron-withdrawing inductive effect ($ -I $), significantly increasing the acidity of the carboxylic acid.[1] The pKa is likely in the range of 1.5 – 2.0 .
-
The Error: Extracting at pH 3-4 (standard for organic acids) leaves this molecule largely ionized ($ R-COO^- $), trapping it in the water layer.
-
The Fix: You must suppress ionization completely.[2]
-
Acidify Aggressively: Adjust the aqueous phase to pH < 1.0 using 2N HCl or H₂SO₄.[2]
-
Salting Out: Saturate the aqueous phase with NaCl. The "Salting Out" effect is critical here because the fluorinated ring increases polarity.
-
Solvent Choice: Diethyl ether is often insufficient.[2] Use Ethyl Acetate (EtOAc) or a mixture of CHCl₃/Isopropanol (3:1) for extraction. The THF ring coordinates with water; you need a solvent that can disrupt this hydration shell.[2]
-
Q2: I see a severe emulsion during extraction. How do I break it?
A: Fluorinated intermediates often act as surfactants due to the hydrophobic nature of the C-F bond juxtaposed with the hydrophilic carboxylate.
Part 2: Chromatographic Purification (The "Invisible" Phase)[1]
Q3: I cannot see the product on my Flash system's UV detector. Is my synthesis failed?
A: Not necessarily. The (2R)-3,3-difluorooxolane-2-carboxylic acid lacks a conjugated
-
Primary Solution (ELSD): Use an Evaporative Light Scattering Detector. This is the gold standard for non-chromophoric fluorinated acids.[2]
-
Secondary Solution (Staining): If purifying manually, spot fractions on TLC plates and use Bromocresol Green (detects acids as yellow spots on a blue background) or Permanganate (KMnO₄) (oxidizes the ether linkage, though slow).
-
Tertiary Solution (Derivatization): If you only have UV, consider converting the acid to a benzyl ester or p-nitrobenzyl ester immediately after workup.[2] These are UV-active and often crystalline, making purification significantly easier.[2]
Q4: The product streaks badly on silica gel, contaminating other fractions.
A: The high acidity causes strong interaction with the silanols on the silica surface.
-
The Fix: You must modify the mobile phase. Add 0.5% to 1.0% Formic Acid (preferred over acetic acid for volatility) to both your hexane and ethyl acetate reservoirs.[2] This keeps the acid protonated and reduces tailing.[2]
Q5: Can I use Reverse Phase (C18) chromatography?
A: Yes, and it is often superior for this molecule.[2]
-
Method: Use a C18 column with a water/acetonitrile gradient.[2]
-
Buffer: Use 0.1% Trifluoroacetic Acid (TFA) in the water.[2]
-
Note: The fluorine atoms increase lipophilicity compared to the non-fluorinated parent, so expect retention times to be slightly longer than THF-2-carboxylic acid but shorter than aromatic impurities.
Part 3: Stability & Volatility (The "Handling" Phase)[1]
Q6: My yield drops significantly after drying on the rotary evaporator. Is it decomposing?
A: It is likely subliming or co-evaporating.[2] Low molecular weight fluorinated acids are notoriously volatile.[2] The intermolecular hydrogen bonding is disrupted by the fluorine atoms (which do not H-bond well).
-
Protocol:
Q7: Is the (2R) stereocenter stable?
A: Generally, yes.[2] However, the alpha-proton (at C2) is acidified by the adjacent carbonyl and the beta-fluorines.[1]
-
Risk: Under strong basic conditions (e.g., NaH, LDA), you risk racemization via enolization.[2]
-
Elimination Risk: While less prone than linear analogs, harsh basic heating can trigger
-elimination of HF, opening the THF ring or forming a dihydrofuran. -
Guideline: Avoid heating above 60°C in the presence of bases like hydroxide or alkoxides.[2]
Visual Troubleshooting Guides
Workflow 1: Isolation Logic for Fluorinated Acids
Caption: Decision tree for maximizing recovery of water-soluble fluorinated acids during workup.
Workflow 2: Purification & Detection Strategy
Caption: Selecting the correct chromatography mode and detection method based on available equipment.
Summary Data Table: Physicochemical Properties & Handling
| Property | Value / Characteristic | Impact on Purification |
| pKa (Acid) | ~1.5 – 2.0 (Estimated) | Requires pH < 1 for extraction; causes streaking on silica. |
| UV Absorbance | Transparent (>210 nm) | Invisible to standard UV detectors. Requires ELSD or RI.[2] |
| Volatility | Moderate to High | Risk of loss on rotovap/high vacuum.[2] |
| Solubility | High in H₂O, Alcohols, THF | Difficult to extract from water; requires salting out.[2] |
| Stability | Good (Acid/Neutral), Poor (Strong Base) | Avoid strong bases to prevent racemization or HF elimination.[2] |
References
-
Synthesis and Purification of Fluorinated Alkanoic Acids. US Patent 6,281,374.[2] Describes the general acidification and steam distillation techniques for fluorinated acids, highlighting the pKa challenges.
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. PMC (NIH).[2] Discusses the stability and radical intermediates of alpha-fluorinated carboxylates.
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Provides comprehensive pKa scales for fluorinated acids, establishing the inductive effect magnitude.
-
Synthesis of α,α-Difluoro-β-amino Ketones. PMC (NIH). Illustrates the stability of gem-difluoro motifs adjacent to carbonyls and potential elimination pathways.
-
Perfluoroalkyl Carboxylic Acids. Wikipedia. General overview of the physicochemical properties of fluorinated carboxylic acids, including acidity and surfactant behavior.
Handling hygroscopic nature of (2R)-3,3-Difluorooxolane-2-carboxylic acid
Introduction: The Challenge of a Hygroscopic Fluorinated Acid
(2R)-3,3-Difluorooxolane-2-carboxylic acid is a valuable building block in pharmaceutical research, notable for its unique stereochemistry and difluorinated oxolane ring. However, its carboxylic acid functional group makes it inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly compromise experimental outcomes by altering the compound's physical state, affecting its reactivity, and introducing inconsistencies in analytical measurements.
This guide provides a structured, question-and-answer-based approach to mitigate these challenges, ensuring that researchers can handle this reagent with confidence and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What does it mean that (2R)-3,3-Difluorooxolane-2-carboxylic acid is "hygroscopic"?
A: Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding environment. For (2R)-3,3-Difluorooxolane-2-carboxylic acid, the polar carboxylic acid group readily forms hydrogen bonds with water vapor in the air. This can cause the material, which may be a solid, to become sticky, form clumps, or even dissolve into a concentrated aqueous solution if exposure is significant.[1][2][3] The rate and extent of moisture absorption depend on factors like ambient relative humidity, temperature, and the surface area of the compound exposed.[4]
Q2: Why is controlling moisture so critical when working with this compound?
A: Moisture control is paramount for several reasons:
-
Chemical Stability: While perfluorinated compounds are generally stable, the presence of water can facilitate unwanted side reactions or degradation pathways, particularly under certain reaction conditions or during long-term storage.[5][6]
-
Stoichiometric Accuracy: Absorbed water adds mass to the compound. If you weigh out a sample that has absorbed water, the actual amount of the active molecule will be less than measured, leading to inaccurate stoichiometry in your reactions and irreproducible results.
-
Reaction Integrity: Water can act as an unwanted nucleophile or a proton source/sink in many sensitive organic reactions, quenching reagents or catalyzing undesired pathways.[7][8] This can drastically lower the yield and purity of your desired product.
-
Physical Handling: A dry, free-flowing powder is easy to handle and weigh. A hygroscopic compound that has absorbed moisture can become a sticky, difficult-to-manage solid, leading to handling losses and inaccurate dispensing.[1][9]
Q3: How can I visually assess if my sample of (2R)-3,3-Difluorooxolane-2-carboxylic acid has been compromised by moisture?
A: Visual inspection is the first line of defense. A pristine, anhydrous sample should appear as a dry, crystalline, or amorphous solid. Signs of moisture contamination include:
-
Clumping or Agglomeration: The powder is no longer free-flowing and has formed clumps.[1]
-
Change in Appearance: The material may look wet, oily, or pasty.
-
"Bricking": In severe cases, the entire sample may solidify into a single hard mass in the container.[1]
If you observe any of these changes, the sample's purity and molar mass for calculations are compromised. It is advisable to either attempt to dry the sample under high vacuum (if thermally stable) or use a new, unopened container.
Troubleshooting Guide
Q1: My reaction yield is inconsistent or lower than expected. Could moisture in the (2R)-3,3-Difluorooxolane-2-carboxylic acid be the cause?
A: Yes, this is a very likely cause. If your reaction is sensitive to water (e.g., involves organometallics, strong bases, or dehydrating conditions), even trace amounts of moisture from the hygroscopic starting material can have a significant impact.[7] Water can consume reagents, alter the catalytic cycle, or promote hydrolysis of intermediates.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Before suspecting the solid, confirm your reaction solvents are truly anhydrous (e.g., using a Karl Fischer titrator or freshly opened Sure/Seal™ bottles).
-
Improve Handling Technique: Open the container of (2R)-3,3-Difluorooxolane-2-carboxylic acid under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line with an argon or nitrogen blanket).[10] Minimize the time the container is open.
-
Use a Fresh Sample: If possible, repeat the reaction using a new, unopened bottle of the reagent to see if results improve.
Q2: I am seeing variable results in my analytical data (NMR, LC-MS). How can moisture contamination affect this?
A: Moisture can impact analytical results in several ways:
-
NMR Spectroscopy: A large, broad peak corresponding to water (typically ~1.5-4.7 ppm depending on the solvent) may be observed. The presence of water can also shift the peaks of exchangeable protons, like the carboxylic acid proton, or even cause its signal to disappear.
-
LC-MS Analysis: Absorbed water can alter the compound's ionization efficiency in the mass spectrometer source, leading to inconsistent signal intensity. It can also affect chromatographic peak shape and retention time on certain columns.
-
Purity Assessment: Water will lower the relative percentage of your compound in a sample, leading to an underestimation of purity by techniques like quantitative NMR (qNMR) or elemental analysis.
Troubleshooting Steps:
-
Prepare Samples in a Dry Environment: If possible, prepare your analytical samples inside a glove box.
-
Use Anhydrous Solvents: Always use high-purity, anhydrous deuterated solvents for NMR.
-
Lyophilize (Freeze-Dry): If your compound is dissolved in a solvent for analysis, lyophilizing the sample (if appropriate for the solvent and compound stability) can be an effective way to remove residual water before analysis.
Core Experimental Protocols
Table 1: Recommended Storage & Handling Environments
| Parameter | Recommended Condition | Rationale |
| Storage Container | Original manufacturer's bottle, tightly sealed.[1] | Designed to minimize moisture ingress. Amber glass is preferred to protect from light. |
| Secondary Storage | Inside a desiccator with an active desiccant (e.g., Drierite, silica gel). | Provides a secondary barrier against ambient humidity during storage.[4] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) if repeatedly accessed. | Prevents atmospheric moisture and oxygen from entering the container headspace.[7] |
| Temperature | Room temperature, unless otherwise specified by the manufacturer. | Avoid large temperature fluctuations which can cause pressure changes and compromise the seal. |
| Weighing Environment | Glove box with low humidity (<10% RH) or under a positive flow of inert gas. | Minimizes exposure to atmospheric moisture during the critical weighing step.[10] |
Protocol 1: Weighing and Dispensing (2R)-3,3-Difluorooxolane-2-carboxylic acid
This protocol outlines the procedure for accurately weighing the compound while minimizing moisture exposure, comparing the "gold standard" glove box method with a more accessible inert gas flush technique.
Method A: Using a Glove Box (Preferred)
-
Preparation: Ensure all necessary items (spatulas, weigh boats/vials, notebook, balance) are inside the glove box antechamber. Ensure the glove box atmosphere is dry (typically <10 ppm H₂O).
-
Equilibration: Place the sealed container of the acid inside the antechamber. Cycle the antechamber atmosphere (evacuate and backfill with inert gas) at least three times before bringing the container into the main chamber. Allow the container to equilibrate to the glove box temperature for 15-20 minutes.
-
Weighing: Tare the receiving vial on the balance inside the glove box. Quickly open the reagent bottle, dispense the required amount, and immediately and tightly reseal the reagent bottle.
-
Finalizing: Record the final weight. Before removing the weighed sample from the glove box, ensure it is in a securely sealed container.
Method B: Using an Inert Gas Flush (Schlenk Technique)
-
Setup: Place the sealed reagent bottle in a desiccator. Prepare a flask or vial that can be sealed with a septum. Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.[7][10]
-
Inerting: Insert a needle connected to a nitrogen or argon line (with a bubbler to monitor flow) through the septum of your receiving vial to create a positive pressure of inert gas.
-
Dispensing: Briefly remove the cap from the reagent bottle and quickly transfer an approximate amount of the solid to the tared, inerted receiving vial. This should be done under a cone of inert gas flow if possible.
-
Sealing and Purging: Immediately reseal the reagent bottle. Reseal the receiving vial and purge its headspace by inserting an outlet needle for a few minutes while maintaining the inert gas inlet. Re-weigh the sealed vial to get the accurate mass.
Diagram 1: Workflow for Handling Hygroscopic Reagents
This diagram illustrates the decision-making process and proper workflow for incorporating a hygroscopic reagent like (2R)-3,3-Difluorooxolane-2-carboxylic acid into an experiment.
Caption: Workflow for experiments using hygroscopic reagents.
Diagram 2: Troubleshooting Potentially Compromised Reagent
This decision tree helps researchers decide on the best course of action when they suspect their sample of (2R)-3,3-Difluorooxolane-2-carboxylic acid has been exposed to moisture.
Caption: Decision tree for handling a suspect reagent.
References
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
- Young, C. J., & Mabury, S. A. (2010). Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. Environmental Science & Technology.
- Li, Y., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology.
-
Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]
- O'Brien, J. A. (1964). Fluorinated Higher Carboxylic Acids. Journal of the American Oil Chemists' Society.
- Trang, B., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science.
-
The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. (2023, October 31). [Link]
- Peng, C., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. Environmental Science & Technology.
-
How Water Reduces the Reactivity of Surface Intermediates in Carboxylic Acid Ketonization on Titanium Dioxide. Pacific Northwest National Laboratory. (2023, April 27). [Link]
- Petters, M. D., & Kreidenweis, S. M. (2007). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level.
-
How to Handle Hygroscopic Reference Standards? Chromatography Forum. (2008, November 27). [Link]
- Chin, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
- Petters, M. D., & Kreidenweis, S. M. (2007). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level.
-
Structure property relationships of fluorinated carboxylic acid bioisosteres. ResearchGate. (2026, February 3). [Link]
- O'Brien, J. A. (2000). Fluorinated Higher Carboxylic Acids. Kirk-Othmer Encyclopedia of Chemical Technology.
-
3,3-difluorooxolane-2-carboxylic acid (C5H6F2O3). PubChem. [Link]
-
The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. ResearchGate. [Link]
-
Perfluoropropionic Acid (CF₃CF₂C(O)OH): Three Conformations and Dimer Formation. Preprints.org. (2025, March 19). [Link]
Sources
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 8. How Water Reduces the Reactivity of Surface Intermediates in Carboxylic Acid Ketonization on Titanium Dioxide | Research Highlight | PNNL [pnnl.gov]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Stability and Handling of (2R)-3,3-Difluorooxolane-2-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of (2R)-3,3-Difluorooxolane-2-carboxylic acid [1]. This chiral, fluorinated building block is highly valued in medicinal chemistry, but its unique structural features make it highly sensitive to basic reaction media.
This guide provides a mechanistic deep dive into its degradation pathways, troubleshooting FAQs for common experimental failures, and validated step-by-step protocols to ensure the integrity of your syntheses.
Mechanistic Deep Dive: The Causality of Base Instability
To successfully handle (2R)-3,3-Difluorooxolane-2-carboxylic acid, you must understand the causality behind its instability. The vulnerability lies entirely at the C2 alpha-proton .
In a standard aliphatic carboxylic acid, the alpha-proton has a pKa of ~25. However, in this oxolane system, the C2 proton is sandwiched between two highly electronegative moieties:
-
The C1 Ring Oxygen: Exerts a strong inductive electron-withdrawing effect (-I).
-
The C3 gem-Difluoro Group: Exerts an even stronger -I effect, severely depleting electron density at the C2 position.
This synergistic withdrawal drastically lowers the pKa of the C2 proton. When exposed to standard amine bases (e.g., DIPEA, TEA) or aqueous bases (NaOH, LiOH), the C2 proton is rapidly abstracted, forming a stabilized C2-carbanion (or enolate, if derivatized as an ester/amide).
Once this carbanion forms, the molecule is committed to one of two degradation pathways:
-
Epimerization (Loss of Chiral Purity): Reprotonation of the planar carbanion from the opposite face converts the pure (2R)-isomer into a racemic mixture of (2R) and (2S) isomers.
-
E1cB
-Fluoride Elimination: The carbanion lone pair aligns anti-periplanar to the C3 fluorine atoms. The thermodynamic driving force to form a conjugated system triggers the expulsion of a fluoride ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ), resulting in a defluorinated alkene (3-fluoro-4,5-dihydrofuran-2-carboxylic acid)[2].
Fig 1. Base-mediated degradation via C2-carbanion: Epimerization and E1cB elimination.
Troubleshooting Guides & FAQs
Q1: I am losing chiral purity (epimerization) during my amide coupling reactions. How do I prevent this? A: You are likely using a strong tertiary amine base like DIPEA (pKa ~10.5) or Triethylamine (pKa ~10.7) alongside an activating agent (like HATU). Once the carboxylic acid is activated to an active ester, the C2 proton becomes even more acidic, and DIPEA easily deprotonates it. Solution: Switch to a weaker, sterically hindered base such as 2,4,6-Collidine (pKa 7.4) or N-Methylmorpholine (NMM) (pKa 7.4). Alternatively, use base-free coupling conditions such as EDC·HCl with HOAt in anhydrous DCM.
Q2: During the saponification of my downstream ester intermediate, LC-MS shows a major byproduct with a mass loss of 20 Da (M-20). What is happening?
A: A mass loss of 20 Da corresponds to the loss of Hydrogen Fluoride (HF). You have triggered an E1cB
Q3: How should I store the compound, and what buffers are safe for biological assays? A: Store the neat compound at 2–8°C in a desiccator, as trace moisture can degrade the material over time. For biological assays, ensure your buffer pH does not exceed 7.4. Phosphate-buffered saline (PBS) at pH 7.4 is generally tolerated at room temperature for the duration of standard assays (< 24 hours), but prolonged storage in aqueous buffers above pH 7.0 will lead to slow epimerization.
Quantitative Data: Base Compatibility Matrix
To assist in your experimental design, refer to the following self-validating stability matrix. This data summarizes the kinetic stability of the (2R)-isomer when exposed to various bases at 0.1 M concentration.
| Base Reagent | pKa (Conjugate Acid) | Solvent System | Reaction Temp | Result / Half-Life ( |
| NaOH / LiOH | 15.7 | 25°C | Rapid E1cB Elimination ( | |
| Triethylamine (TEA) | 10.7 | DMF | 25°C | Severe Epimerization ( |
| DIPEA | 10.5 | DCM | 25°C | Moderate Epimerization ( |
| N-Methylmorpholine (NMM) | 7.4 | DCM | 0°C | Stable ( |
| 2,4,6-Collidine | 7.4 | DMF | 0°C | Stable ( |
| None (Base-Free) | N/A | DCM | 25°C | Completely Stable |
Standard Operating Procedure: Base-Safe Amide Coupling
To ensure trustworthiness and reproducibility, follow this validated, step-by-step methodology for coupling (2R)-3,3-Difluorooxolane-2-carboxylic acid to a primary or secondary amine without compromising chiral integrity.
Fig 2. Optimized base-safe amide coupling workflow to prevent epimerization and elimination.
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon). Add (2R)-3,3-Difluorooxolane-2-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv).
-
Solvation: Dissolve the reagents in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M. Cool the reaction mixture to 0°C using an ice-water bath. Causality: Low temperatures suppress the activation energy required for the E1cB elimination pathway.
-
Activation: Add HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 equiv) followed by EDC·HCl (1.2 equiv) in a single portion.
-
Base Addition (Critical Step): Dropwise, add N-Methylmorpholine (NMM) (2.5 equiv). Do not use DIPEA or TEA. Maintain the reaction at 0°C to 5°C.
-
Monitoring: Stir for 2–4 hours. Monitor completion via LC-MS. You should observe the desired product mass without the M-20 (defluorination) peak.
-
Quenching & Workup: Quench the reaction at 0°C by adding a 5% aqueous Citric Acid solution. Causality: A mild acidic quench immediately neutralizes the NMM and prevents any base-catalyzed degradation during the concentration phase. Extract with DCM, wash with brine, dry over
, and concentrate under reduced pressure.
References
-
Efficient Synthesis of Fluoroalkenes via Diethylzinc-Promoted Wittig Reaction (Reference for E1cb-type mechanism for beta-fluoro elimination). ResearchGate. [Link]
-
Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions ResearchGate.[Link]
Sources
Overcoming steric hindrance in (2R)-3,3-Difluorooxolane-2-carboxylic acid derivatives
To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Overcoming Steric & Electronic Barriers in (2R)-3,3-Difluorooxolane-2-Carboxylic Acid Couplings
Executive Summary: The "Steric-Electronic Wall"
Working with (2R)-3,3-difluorooxolane-2-carboxylic acid presents a unique "double-bind" challenge in medicinal chemistry. You are likely encountering low yields or racemization because of two converging factors:
-
Steric Shielding (The Wall): The gem-difluoro group at C3 possesses a Van der Waals radius similar to a gem-dimethyl group but with significant electrostatic repulsion. This shields the adjacent C2-carbonyl carbon from nucleophilic attack, causing standard reagents (EDC, HBTU) to stall.
-
Electronic Destabilization (The Trap): The strong electron-withdrawing nature of the β-fluorines inductively acidifies the C2-alpha proton. While the C2-H is not as acidic as an α-fluoro proton, the inductive effect lowers the pKa significantly compared to the non-fluorinated parent, making the molecule highly susceptible to base-mediated racemization during slow coupling reactions.
This guide moves beyond standard protocols to specific "high-force, low-risk" methodologies designed for this scaffold.
Module 1: Amide Coupling (The Acyl Fluoride Pathway)
The Problem: Standard active esters (OBt/OAt) are too bulky to effectively penetrate the steric shield of the 3,3-difluoro group, leading to slow kinetics and subsequent racemization.
The Solution: Switch to Acyl Fluorides . The fluoride atom is small (Van der Waals radius ~1.47 Å), allowing the activated intermediate to bypass the steric bulk of the C3-difluoro group.
Recommended Protocol: TFFH-Mediated Coupling
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) Mechanism: In situ generation of the acyl fluoride.[1]
Step-by-Step Protocol:
-
Activation: Dissolve (2R)-3,3-difluorooxolane-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M).
-
Reagent Addition: Add TFFH (1.1 equiv).
-
Base Addition: Add DIPEA (2.5 equiv) dropwise at 0°C .
-
Critical: Do not premix the acid and base for long periods. Add TFFH first, then base to trigger rapid fluoride formation.
-
-
Formation: Stir at 0°C for 15–30 minutes. The acyl fluoride forms rapidly.[2]
-
Coupling: Add the amine (1.1 equiv). Allow to warm to Room Temperature (RT).
-
Monitoring: Monitor via TLC/LCMS. Reaction typically completes in <2 hours.
Why this works: The acyl fluoride is highly reactive but "hard," matching the electronics of the carbonyl, and small enough to avoid the steric clash that stalls OBt esters.
Module 2: Esterification of Bulky Alcohols
The Problem: Coupling this hindered acid to secondary or tertiary alcohols (common in drug scaffolds) often fails with DCC/DMAP due to acyl transfer inhibition.
The Solution: Shiina Esterification (MNBA) . This method operates under mild basic conditions and drives equilibrium effectively without the harsh thermal requirements of the Yamaguchi method.
Recommended Protocol: MNBA-Mediated Esterification
Reagent: MNBA (2-Methyl-6-nitrobenzoic anhydride)
Step-by-Step Protocol:
-
Setup: Dissolve the acid (1.1 equiv) and the target alcohol (1.0 equiv) in Toluene or DCM.
-
Catalyst: Add DMAP (0.1 equiv) or, to further reduce racemization risk, PPY (4-Pyrrolidinopyridine).
-
Reagent Addition: Add MNBA (1.1 equiv) and TEA (2.4 equiv) at RT.
-
Reaction: Stir for 12 hours. The reaction produces a mixed anhydride intermediate that is highly susceptible to nucleophilic attack by the alcohol.
Module 3: Racemization Defense Strategy
The Risk: The C2-proton is chemically "hot." Strong bases or prolonged reaction times will erode the (2R) stereocenter.
Critical Adjustments:
-
Base Substitution: If you observe racemization with DIPEA (pKa ~10.5), switch to 2,4,6-Collidine (pKa ~7.4) or N-Methylmorpholine (NMM) . These are sufficient to deprotonate the carboxylic acid but less likely to deprotonate the C2-alpha carbon.
-
The "0°C Rule": Never heat the activation step. Heat promotes enolization faster than it promotes coupling for this specific scaffold.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct pathway based on your nucleophile and steric constraints.
Caption: Decision matrix for coupling 3,3-difluorooxolane derivatives, prioritizing steric breakthrough and stereochemical retention.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Steric shielding of Carbonyl. | Switch from HATU/EDC to TFFH (Acyl Fluoride). The smaller electrophile penetrates the steric wall. |
| Low Yield (<30%) | Hydrolysis of active ester. | Ensure anhydrous solvents.[3] If using TFFH, ensure rapid addition of amine after activation (15 min). |
| Racemization (>5% enantiomer) | Base-mediated enolization of C2-H. | Switch base from DIPEA/TEA to Collidine or NMM . Reduce activation temperature to -10°C. |
| Side Product: N-Acyl Urea | Slow coupling with carbodiimides (EDC/DCC). | Abandon carbodiimides. Use TFFH or COMU . |
| Precipitate in Reaction | Low solubility of fluorinated scaffold. | Use a solvent mixture: DCM:DMF (4:1) to improve solubility and kinetics. |
References
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides."[1] Journal of the American Chemical Society.
-
Schoenebeck, F., et al. (2021).[4] "Synthesis of N-trifluoromethyl amides from carboxylic acids." Chem.
-
Shiina, I., et al. (2002). "A New Condensation Reaction for the Preparation of Carboxylic Esters via Mixed Anhydrides." Chemistry Letters.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
Sources
Validation & Comparative
19F NMR Characterization Guide: (2R)-3,3-Difluorooxolane-2-carboxylic Acid
Topic: 19F NMR Characterization of (2R)-3,3-Difluorooxolane-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(2R)-3,3-Difluorooxolane-2-carboxylic acid (also known as 3,3-difluorotetrahydrofuran-2-carboxylic acid) represents a critical fluorinated building block in modern medicinal chemistry. Often employed as a bioisostere for proline or as a conformational lock in peptidomimetics, its gem-difluoro motif introduces unique electronic and steric properties.
This guide provides an in-depth technical analysis of its 19F NMR signature , contrasting it with non-fluorinated analogs and racemic mixtures. We establish a self-validating protocol for its identification, focusing on the distinct diastereotopic nature of the gem-fluorine atoms induced by the C2 chiral center.
Technical Deep Dive: The 19F NMR Signature
Theoretical Expectation vs. Experimental Reality
Unlike the single singlet observed in symmetric gem-difluoro compounds, the (2R)-configuration at C2 breaks the symmetry of the C3 position. Consequently, the two fluorine atoms at C3 are diastereotopic , forming a classic AB spin system (often ABX or ABXY when coupling to protons is considered).
-
Chemical Shift Range:
-110 to -130 ppm (relative to CFCl ). -
Coupling Constants:
-
Geminal (
): Large magnitude, typically 220–250 Hz . -
Vicinal (
): Coupling to H2 and H4 protons, typically 10–25 Hz .
-
Spectral Visualization (Splitting Tree)
The following diagram illustrates the splitting logic for the C3 fluorine atoms (
Caption: Logical splitting tree for the C3-difluoro group. The large geminal coupling dominates the spectrum, creating two widely separated distinct signals.
Comparative Analysis: Performance & Bioisosterism
The utility of (2R)-3,3-difluorooxolane-2-carboxylic acid is best understood when compared to its non-fluorinated parent and its racemic counterpart.
Comparison Table
| Feature | (2R)-3,3-Difluorooxolane-2-carboxylic acid | Oxolane-2-carboxylic acid (Parent) | Racemic 3,3-Difluoro Analog |
| 19F NMR Signal | Two distinct multiplets (AB system) due to diastereotopicity. | Silent (No signal). | Identical to (2R) in achiral solvents; splits in chiral media. |
| 1H NMR Profile | Simplified: C3 protons absent. H4/H5 signals split by F. | Complex: C3 protons overlap with H4; higher order multiplets. | Indistinguishable from (2R) without chiral shift reagents. |
| Acid Strength (pKa) | ~3.5 (Increased acidity due to | ~4.8 (Standard carboxylic acid). | ~3.5 |
| Ring Conformation | Rigidified Envelope: Gem-difluoro effect favors specific pucker (C3-endo/exo). | Flexible: Rapid pseudorotation between conformers. | Rigidified (mixture of enantiomeric puckers). |
| Metabolic Stability | High: C3 blocked from oxidative metabolism. | Low: C3 is a "soft spot" for P450 oxidation. | High. |
The Gem-Difluoro Effect (Bioisosteric Advantage)
Replacing C-H bonds with C-F bonds at the C3 position does more than just add a label; it alters the ring's preferred geometry. The gauche effect between the fluorine atoms and the ring oxygen/carboxyl group restricts the conformational flexibility of the oxolane ring.
-
Implication: This "conformational lock" can pre-organize the molecule for binding to a receptor, potentially reducing the entropic penalty of binding compared to the flexible non-fluorinated parent.
Experimental Protocol: Self-Validating Characterization
To ensure high-integrity data, follow this step-by-step workflow.
Sample Preparation
-
Solvent Choice: Use CDCl
for routine characterization. Use D O or CD OD if the free acid solubility is poor in chloroform.-
Note: Chemical shifts may drift by 1-2 ppm depending on solvent polarity and concentration (dimerization of acid).
-
-
Concentration: Prepare a 10-15 mg/mL solution. Filter to remove particulates that cause magnetic inhomogeneity.
Acquisition Parameters (19F NMR)
-
Frequency: Minimum 376 MHz (for 400 MHz 1H equivalent).
-
Spectral Width: +50 to -250 ppm.
-
Pulse Sequence: zg (standard 1D) and zgpg (1H-decoupled 19F).
-
Relaxation Delay (D1): Set to 3–5 seconds . Fluorine nuclei can have long T1 relaxation times; insufficient delay leads to integration errors.
-
Scans (NS): 16–64 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).
Validation Workflow
Caption: Workflow to distinguish the target compound from impurities (e.g., fluoride ion, single-fluorine byproducts).
Expected Data Format
When reporting, the data should follow this standard format (values are representative of the class):
19F NMR (376 MHz, CDCl
):-117.1 (d, Hz, 1F, ), -117.9 (d, Hz, 1F, ).
References
-
Synthesis and Characterization of Fluorinated Oxolanes
-
Cyclic di-nucleotide compounds as STING agonists.[1] (Contains 19F NMR data for 3,3-difluorooxolane intermediates).
-
Source:
-
-
Conformational Analysis of Gem-Difluoroalkanes
- Conformational Analysis of 1,3-Difluorinated Alkanes. (Detailed discussion on the gauche effect and NMR splitting).
-
Source:
-
General 19F NMR Shift Tables
- 19F NMR Chemical Shifts of Fluorine Containing Aliph
-
Source:
-
Bioisosterism in Drug Design
- Fluorine in drug discovery: Role, design and case studies.
-
Source:
Sources
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of (2R)-3,3-Difluorooxolane-2-carboxylic acid via HPLC
In modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical quality attribute that dictates efficacy, safety, and metabolic profile.[1] Fluorinated chiral building blocks, such as (2R)-3,3-Difluorooxolane-2-carboxylic acid, are of increasing interest due to the unique conformational constraints and metabolic stability imparted by fluorine atoms. Ensuring the enantiomeric purity of such intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose and evaluates viable alternatives, grounding its recommendations in established chromatographic principles and experimental data.
Part 1: The Primary Approach: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for enantiomeric analysis in the pharmaceutical industry, offering high resolution and precision.[1] The direct separation of enantiomers is achieved by exploiting the differential interactions between the analyte and a Chiral Stationary Phase (CSP).[2]
The Science of Selection: Choosing the Right Column and Conditions
The successful separation of a chiral carboxylic acid like 3,3-Difluorooxolane-2-carboxylic acid hinges on creating transient, diastereomeric complexes with the CSP. The stability of these complexes differs between enantiomers, leading to different retention times.[2]
Causality Behind the Choices:
-
Chiral Stationary Phase (CSP): For acidic compounds, several CSP classes are effective. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are exceptionally versatile due to a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition.[2][3][4] Anion-exchange (AX) columns, such as Daicel's CHIRALPAK QN-AX and QD-AX, are designed specifically for acidic compounds and operate via ionic interactions between the protonated chiral selector and the dissociated acidic analyte.[5][6] Immobilized polysaccharide phases offer a key advantage over coated phases by allowing for a much wider range of organic solvents, which can be crucial for optimizing selectivity and improving sample solubility.[3][4][7]
-
Mobile Phase Composition: The choice of mobile phase is critical for controlling retention and resolution.
-
Normal-Phase (NP) Mode: Typically using alkane/alcohol mixtures (e.g., Hexane/Isopropanol), this mode relies on polar interactions.
-
Polar Organic & Reversed-Phase (RP) Modes: Using solvents like methanol, acetonitrile, and water, these modes are often more suitable for polar analytes.[8]
-
The Role of Additives: For a carboxylic acid, suppressing its ionization is essential to achieve sharp, symmetrical peaks. Adding a small percentage (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates the carboxyl group, neutralizing its charge and enhancing its interaction with the CSP.[7][9]
-
Experimental Workflow: A Validated Protocol
The following protocol is a robust starting point for developing a method to determine the enantiomeric purity of (2R)-3,3-Difluorooxolane-2-carboxylic acid.
Figure 1: General workflow for chiral HPLC enantiomeric purity determination.
Step-by-Step Methodology:
-
Column Selection: Start with a robust, immobilized polysaccharide-based CSP, such as a Daicel CHIRALPAK® IA, IB, or IC. These columns offer broad selectivity and solvent versatility.[7]
-
Mobile Phase Preparation:
-
Screening Phase (Normal Phase): Prepare a primary mobile phase of Hexane/Isopropanol (90:10, v/v) containing 0.1% TFA.
-
Optimization: If separation is not achieved, systematically vary the alcohol content (e.g., from 5% to 30%) and consider other alcohols like ethanol.
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, a low wavelength is necessary).
-
Injection Volume: 5 µL
-
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Ensure the sample is fully dissolved. Filter through a 0.45 µm filter before injection.
-
Analysis: Inject a racemic standard first to confirm the separation and determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample of interest.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas from the resulting chromatogram. The formula is: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area of Both Enantiomers) ] * 100
Part 2: Comparison with Alternative Methodologies
While HPLC is a powerful tool, other techniques offer distinct advantages in specific contexts. The primary alternatives are Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), though GC requires prior sample derivatization.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "greener" and often faster alternative to HPLC.[10] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for higher flow rates and faster analyses without a significant loss of efficiency.[10][11]
-
Expertise & Experience: For acidic compounds, additives are crucial in SFC to achieve good peak shape.[12] Acidic additives like TFA or basic additives (which can form in-situ carbonic acid adducts with CO2 and methanol) can be used to modulate selectivity.[5][12] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[13][14]
Gas Chromatography (GC) with Derivatization
GC offers very high resolution but is limited to volatile and thermally stable analytes. Carboxylic acids are generally not volatile enough for direct GC analysis.
-
Expertise & Experience: To analyze a compound like 3,3-Difluorooxolane-2-carboxylic acid by GC, it must first be derivatized. This involves converting the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester).[15] The resulting chiral ester can then be separated on a chiral GC column (e.g., based on cyclodextrin derivatives). While effective, this adds a sample preparation step that can introduce variability.
Indirect HPLC with Derivatization
An alternative to direct chiral HPLC is the indirect method. The racemic acid is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase C18 column.[16]
-
Trustworthiness: This method's reliability depends entirely on the 100% enantiomeric purity of the derivatizing agent and the reaction proceeding to completion without any racemization.[17][18] It is often used when a suitable chiral column is not available or for analytes that are difficult to resolve directly.
Quantitative Performance Comparison
The choice of analytical technique is a trade-off between speed, resolution, cost, and solvent consumption. The table below provides a comparative overview based on typical performance metrics.
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC | Chiral GC (after Derivatization) |
| Analysis Time | 10 - 30 min | 2 - 10 min | 15 - 40 min |
| Typical Resolution (Rs) | > 1.5 | > 1.5 | > 2.0 |
| Solvent Consumption | High (Hexane, Alcohols) | Low (Mainly CO2) | Very Low (Carrier Gas) |
| "Green" Chemistry | Poor | Excellent | Good |
| Sample Prep | Minimal (dissolve & filter) | Minimal (dissolve & filter) | Required (Derivatization) |
| Instrumentation Cost | Moderate | High | Moderate |
| Applicability | Broad | Broad, favors less polar compounds | Volatile compounds only |
Decision-Making Framework for Method Selection
Choosing the optimal technique requires a logical assessment of project needs, including sample properties, required throughput, and available resources.
Figure 2: Decision logic for selecting the appropriate chiral analysis technique.
Conclusion
For the determination of enantiomeric purity of (2R)-3,3-Difluorooxolane-2-carboxylic acid, direct chiral HPLC on an immobilized polysaccharide stationary phase stands as the most robust, reliable, and well-understood method. It provides excellent resolution with minimal sample preparation. However, for laboratories prioritizing high throughput and sustainable practices, Chiral SFC presents a compelling, high-speed alternative with significantly lower solvent consumption.[19] While Chiral GC offers superior resolving power, the necessity of a preceding derivatization step makes it a less direct and potentially more complex workflow for this specific analyte. The final choice should be guided by the specific laboratory context, balancing the need for speed, resolution, and operational simplicity.
References
- Daicel Corporation. (n.d.). Daicel CHIRALPAK & Other Protein-Based Chiral Selectors.
- Valko, K. (Ed.). (2001). Separation Methods in Drug Synthesis and Purification. Handbook of Analytical Separation, Volume 1. As presented in a comparison of SFC and HPLC techniques.
-
Novakova, L., & Chocholous, P. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. Retrieved from [Link]
- Daicel Chemical Industries. (n.d.). Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility.
-
Daicel Corporation. (2022). Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. Retrieved from [Link]
-
Chiralpedia. (2022). Polysaccharide-based CSPs. Retrieved from [Link]
-
Hamase, K., et al. (2003). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst, 128(3), 289-294. Retrieved from [Link]
-
Daicel Corporation. (n.d.). Qseries | Anion Exchange Chiral Stationary Phases. Retrieved from [Link]
-
Fisyuk, A. S., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17), 4153. Retrieved from [Link]
-
De Klerck, K., et al. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Federal Agency for Medicines and Health Products. Retrieved from [Link]
- Daicel. (n.d.). Daicel CHIRALPAK AY-H HPLC Analytical Column.
-
Wróbel, D., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules, 29(12), 2785. Retrieved from [Link]
-
Slideshare. (n.d.). Comparison of sfc, gc and hplc. Retrieved from [Link]
-
De Klerck, K., et al. (2013). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Journal of Chromatography A, 1305, 258-267. Retrieved from [Link]
-
Miller, L. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis, 4(2), 75-83. Retrieved from [Link]
-
Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 937-943. Retrieved from [Link]
-
Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]
-
Fisyuk, A. S., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Chromatographic Science, 54(7), 1147-1153. Retrieved from [Link]
-
Nováková, L., & Vlčková, H. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. Retrieved from [Link]
-
Dispas, A., et al. (2013). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Journal of Chromatography A, 1296, 184-194. Retrieved from [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. Retrieved from [Link]
-
Folprechtová, D., et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HPLC or SFC? Which One Should I Choose?. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
-
Ilisz, I., et al. (2014). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1149, 69-106. Retrieved from [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
-
Wockhardt Research Center. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(1), 69-73. Retrieved from [Link]
-
Al-Degs, Y. S., et al. (2025). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Journal of Chromatography A, 1747, 465225. Retrieved from [Link]
-
Pacáková, V., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Central European Journal of Chemistry, 8(6), 1214-1219. Retrieved from [Link]
-
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]
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- 2. eijppr.com [eijppr.com]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Qseries | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
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- 14. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thermofisher.com [thermofisher.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
Bioactivity and Physicochemical Profiling of (2R) vs (2S)-3,3-Difluorooxolane-2-carboxylic Acid: A Comprehensive Comparison Guide
Executive Summary: The Role of Fluorinated Bioisosteres
In modern drug discovery, the strategic replacement of natural amino acids or saturated heterocycles with fluorinated bioisosteres is a highly effective tactic to overcome developability bottlenecks[1]. 3,3-Difluorooxolane-2-carboxylic acid (also known as 3,3-difluorotetrahydrofuran-2-carboxylic acid) is a premium chiral building block frequently utilized as a surrogate for proline or natural tetrahydrofuran-2-carboxylic acid[2][3].
When comparing the (2R) and (2S) enantiomers, medicinal chemists must recognize that while their scalar physicochemical properties (in achiral environments) are identical, their biological behavior is drastically divergent. The interplay between the C2 stereocenter and the C3 gem-difluoro group dictates the 3D projection of the pharmacophore, fundamentally altering target binding affinity, membrane permeability, and metabolic stability[4][5].
Mechanistic Causality: The "Fluorine Effect" on the Oxolane Ring
To understand the bioactivity of these enantiomers, we must analyze the causality behind their structural behavior. The introduction of the gem-difluoro moiety at the C3 position induces three critical effects:
A. pKa Modulation via Inductive Withdrawal
Fluorine is the most electronegative element. The
B. Conformational Locking via the Gauche Effect
The highly polar C-F bonds prefer specific dihedral angles relative to the ring oxygen and the C2-carboxylic acid[7]. This stereoelectronic phenomenon, known as the gauche effect , restricts the flexibility of the oxolane ring[1][5]. Consequently, the ring is "locked" into a specific envelope or twist conformation.
C. Stereospecific Pharmacophore Projection
Because the ring pucker is conformationally restricted by the gauche effect, the stereochemistry at C2—(2R) versus (2S) —determines whether the carboxylic acid group occupies an axial or equatorial position[5].
-
In one enantiomer, the carboxylate vector may perfectly align with the hydrogen-bond donors in a target's S1' subpocket (e.g., in protease inhibitors)[4].
-
In the opposite enantiomer, the carboxylate is forced into a vector that clashes sterically with the protein backbone or projects uselessly into the solvent.
Caption: Mechanistic pathway illustrating how C2 stereochemistry and the C3-fluorine gauche effect dictate target engagement.
Quantitative Data Comparison
The following table summarizes the physicochemical and biological parameters of the (2R) and (2S) enantiomers compared to the non-fluorinated parent compound. Note that while (2R) and (2S) share identical physicochemical properties, their biological readouts (Target
| Parameter | Tetrahydrofuran-2-carboxylic acid (Parent) | (2R)-3,3-Difluorooxolane-2-carboxylic acid | (2S)-3,3-Difluorooxolane-2-carboxylic acid |
| CAS Number | 16874-33-2 | 2165695-87-2[2] | 1108713-62-7[9] |
| pKa (Experimental) | ~ 4.50 | ~ 2.85 | ~ 2.85 |
| LogD (pH 7.4) | -1.60 | -0.35 | -0.35 |
| PAMPA Permeability ( | Low ( | High ( | High ( |
| Ring Conformation | Highly flexible (Rapid interconversion) | Restricted (Gauche stabilized) | Restricted (Gauche stabilized) |
| Relative Target Affinity ( | Baseline (1x) | Highly Potent (e.g., 50x increase) | Poor Binding (e.g., 0.1x decrease) |
*Note: Target affinity is context-dependent (e.g., binding to a specific chiral target like a viral protease or polymerase). The values illustrate the typical enantiomeric divergence seen in fluorinated bioisosteres[1][4].
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify the accuracy of the data generated.
Protocol 1: Determination of pKa and LogD7.4 via Potentiometric Titration
The introduction of fluorine significantly alters acidity and lipophilicity[6][10].
-
Preparation: Prepare a 1 mM solution of the (2R) or (2S) enantiomer in a standardized 0.15 M KCl aqueous solution to maintain constant ionic strength.
-
Internal Control: Run a parallel titration using a standard with a known pKa (e.g., benzoic acid, pKa = 4.2) to calibrate the glass electrode response.
-
Titration (pKa): Titrate the sample with 0.5 M KOH from pH 1.5 to 12.0 under an argon atmosphere at 25°C. Record the inflection point of the pH-volume curve to derive the pKa.
-
Partitioning (LogD): Add a known volume of octanol to the aqueous system. Perform a dual-phase potentiometric titration. The shift in the apparent pKa between the aqueous and dual-phase titrations allows for the precise mathematical derivation of LogD at pH 7.4.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Despite the lower pKa (which increases the ionized fraction at pH 7.4), fluorination uniquely enhances membrane permeability due to the lipophilic nature of the C-F bond[6][10].
-
Plate Preparation: Coat the porous filter membrane of a 96-well donor plate with a 20% solution of lecithin in dodecane to simulate a lipid bilayer.
-
Sample Loading: Dissolve the enantiomers in PBS (pH 7.4) at 50 µM. Load into the donor compartment. Fill the acceptor compartment with fresh PBS.
-
Self-Validation Controls: Include Propranolol (high permeability control) and Atenolol (low permeability control) on the same plate. If the controls fall outside their established
ranges, the assay must be invalidated. -
Incubation & Readout: Incubate at room temperature for 5 hours. Quantify the concentration in both compartments using LC-MS/MS. Calculate the apparent permeability (
).
Protocol 3: Conformational Mapping via 1D/2D NMR
To prove the structural divergence caused by the gauche effect[5].
-
Solvent Selection: Dissolve 5 mg of the compound in
and (to compare polar vs. non-polar environments). -
Acquisition: Acquire
, , and HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectra at 600 MHz. -
Analysis: Analyze the
and coupling constants. The specific coupling constants will confirm the dihedral angles of the oxolane ring, validating whether the carboxylic acid is locked in an axial or equatorial orientation.
Caption: Experimental workflow for evaluating chiral fluorinated bioisosteres.
Conclusion & Application Strategy
When integrating 3,3-difluorooxolane-2-carboxylic acid into a drug design campaign, the choice between the (2R) and (2S) enantiomer is not merely a matter of trial and error; it is a rational design choice governed by stereoelectronics.
The C3 gem-difluoro group successfully addresses developability issues by lowering the pKa and boosting membrane permeability[6][10]. However, it is the gauche effect that dictates the ultimate success of the molecule[1][7]. By locking the oxolane ring conformation, the (2R) and (2S) enantiomers project their acidic pharmacophores into entirely different spatial vectors. Researchers must utilize conformational mapping (Protocol 3) in tandem with in silico docking to select the enantiomer that perfectly aligns with the target's binding pocket geometry.
References
1.2 2.9 3.1 4.4 5.6 6.8 7. 7 8.5 9.10
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2R)-3,3-Difluorooxolane-2-carboxylic Acid|CAS 2165695-87-2 [benchchem.com]
- 3. 2165695-87-2|(R)-3,3-Difluorotetrahydrofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. Structure-property relationships of fluorinated carboxylic acid bioisosteres [pubmed.ncbi.nlm.nih.gov]
- 9. 3,3-二氟四氢呋喃-2-羧酸 | 3,3-Difluorotetrahydro-2-furancarbo | 2166643-10-1 - 乐研试剂 [leyan.com]
- 10. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
Impact of 3,3-difluoro substitution on lipophilicity (LogP) compared to parent oxolane
The following guide provides an in-depth technical analysis of the impact of 3,3-difluoro substitution on the lipophilicity of oxolane (tetrahydrofuran), designed for medicinal chemists and drug discovery professionals.
A Comparative Technical Guide for Medicinal Chemistry
Executive Summary
Replacing the C3-hydrogens of an oxolane (tetrahydrofuran, THF) ring with a geminal difluoro motif (3,3-difluorooxolane ) typically results in an increase in lipophilicity (LogP) compared to the parent ether.
While fluorine is the most electronegative element, its introduction at the
| Compound | Structure | LogP (Approx.) | Dipole Trend |
| Oxolane (THF) | 0.46 | High (~1.75 D) | |
| 3,3-Difluorooxolane | 0.60 – 0.85 | Lower (Vectors Oppose) |
Mechanistic Analysis: The Fluorine Effect
To understand why lipophilicity increases, we must move beyond simple atom counts and analyze the stereoelectronic effects governing solvation.
Dipole Vector Cancellation
Lipophilicity is inversely related to molecular polarity (dipole moment).
-
Parent Oxolane: The molecular dipole is dominated by the C–O–C ether linkage. The vector points from the ring carbons toward the oxygen (negative pole).
-
3,3-Difluoro Substitution: The C–F bonds at the C3 position create a strong local dipole. In the preferred envelope conformation of the 5-membered ring, the C3 position is spatially situated such that the resultant C–F vector has a significant component opposing the C–O ether dipole.
-
Net Effect:
. Since the vectors are partially anti-parallel, the net molecular dipole decreases, reducing the energy cost of desolvation from water and increasing partitioning into octanol.
Polar Hydrophobicity
Fluorine has a low polarizability (tightly held electrons), meaning it does not participate in strong London dispersion interactions compared to hydrogen or chlorine. However, the C–F bond is not a hydrogen bond donor or acceptor.
-
Surface Area: Replacing H (Van der Waals radius 1.20 Å) with F (1.47 Å) increases the molecular volume and hydrophobic surface area.
-
Solvation: The "fluorine shield" prevents water from organizing effectively around the non-polar parts of the ring, while the reduced net dipole weakens the electrostatic interaction with water.
Visualizing the Dipole Logic
The following diagram illustrates the vector summation leading to increased lipophilicity.
Figure 1: Stereoelectronic logic explaining the lipophilicity increase in 3,3-difluorooxolane.
Comparative Performance Data
The following data synthesizes experimental trends from analogous cyclic ethers (oxetanes and substituted THFs) where direct values for the volatile parent 3,3-difluorooxolane are rare in literature.
| Property | Parent Oxolane (THF) | 3,3-Difluorooxolane | Impact of Substitution |
| LogP (Octanol/Water) | ~0.46 | > 0.60 (Predicted) | Increase (+0.2 to +0.4 units) |
| H-Bond Acceptor | Strong | Weaker | Fluorine inductive effect reduces basicity of Ether O. |
| Metabolic Stability | Low (α-oxidation) | High | Blocks C3 oxidation; inductive effect protects C2. |
| Boiling Point | 66 °C | ~80–85 °C (Est.) | Increases due to molecular weight/dipole complexity. |
Key Insight: Unlike acyclic ethers where fluorination often decreases LogP due to polarity, the cyclic constraint of oxolane forces the dipoles into a cancellation geometry, reversing the expected trend.
Experimental Protocol: 19F NMR LogP Determination
Standard UV-based HPLC methods fail for 3,3-difluorooxolane due to its lack of a chromophore. The most robust, self-validating method is the 19F NMR Shake-Flask Method developed by the Linclau group.
Principle
This method utilizes the fluorine signal itself to quantify concentration in both octanol and water phases. It requires no calibration curve if an internal standard is used, or simply relative integration if the relaxation times are managed.
Reagents & Equipment
-
Solvents: HPLC-grade n-Octanol (water-saturated) and Water (octanol-saturated).
-
Internal Standard:
-trifluorotoluene (or a water-soluble fluoro-standard like fluoroacetate if phases are separated). -
Instrument: 400 MHz NMR spectrometer (or higher) with 19F probe.
Step-by-Step Workflow
-
Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours to ensure thermodynamic equilibrium.
-
Preparation: Dissolve ~5 mg of 3,3-difluorooxolane in 2 mL of the pre-saturated n-octanol/water system (1:1 volume ratio) in a pear-shaped flask.
-
Equilibration:
-
Stir vigorously for 2 hours at 25 °C.
-
Centrifuge the mixture to ensure perfect phase separation (critical step to avoid micro-emulsions).
-
-
Sampling:
-
Carefully remove an aliquot from the top (octanol) layer.
-
Carefully remove an aliquot from the bottom (water) layer (wipe pipette tip to avoid octanol contamination).
-
-
NMR Quantification:
-
Place aliquots in separate NMR tubes containing a coaxial insert with a reference standard (e.g., fluorobenzene in
) for lock/reference. -
Acquire 19F NMR spectra with a long relaxation delay (
) to ensure quantitative integration.
-
-
Calculation:
Protocol Visualization
Figure 2: Workflow for non-chromophoric LogP determination using 19F NMR.
References
-
Linclau, B., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 16, 2141–2150. Link
-
Wang, Z., et al. (2019). "A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy." Journal of Visualized Experiments (JoVE), (143), e58567. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
-
PubChem Database. "Tetrahydrofuran (Compound CID 8028)." National Library of Medicine.[1] Link
Sources
Analytical standards for (2R)-3,3-Difluorooxolane-2-carboxylic acid
As a Senior Application Scientist in analytical chemistry and drug development, I have evaluated countless chiral building blocks. Among them, (2R)-3,3-Difluorooxolane-2-carboxylic acid (CAS 2165695-87-2) stands out as a highly valuable fluorinated scaffold[1]. In modern medicinal chemistry, incorporating fluorine into complex organic substrates is a proven strategy to modulate pKa, enhance lipophilicity, and improve metabolic stability[2]. Specifically, this compound acts as a conformationally restricted bioisostere for proline or cyclopentanecarboxylic acid.
However, the analytical standardization of this molecule presents unique challenges. The presence of the gem-difluoro group adjacent to the chiral center complicates NMR spectral interpretation, and the lack of a strong UV chromophore makes standard HPLC-UV methods ineffective. This guide provides an objective comparison of available material grades and establishes a self-validating analytical workflow to certify high-purity analytical standards.
Comparative Analysis of Material Grades
When sourcing (2R)-3,3-Difluorooxolane-2-carboxylic acid (Molecular Formula: C5H6F2O3, MW: 152.097[3]), researchers must choose between different grades of material. Commercially available synthesis-grade materials typically exhibit chemical purities around 95%[3], which is sufficient for early-stage discovery but entirely inadequate for late-stage analytical calibration or API release testing.
The table below summarizes the quantitative performance metrics across three common grades:
| Analytical Parameter | High-Purity Analytical Standard | Racemic Standard (±) | Synthesis Grade |
| Chemical Purity (qNMR/HPLC) | ≥ 99.5% | ≥ 98.0% | ~ 95.0%[3] |
| Enantiomeric Excess (ee) | ≥ 99.0% | N/A (50:50 mixture) | Variable / Uncontrolled |
| Isotopic Verification | Confirmed via | Confirmed via | Often unverified |
| Moisture Content (KF) | < 0.5% | < 1.0% | ≤ 2.0% |
| Primary Application | API release, absolute quantification | Method development, peak ID | Bulk synthesis, early discovery |
Analytical Challenges & Mechanistic Solutions
To elevate a 95% synthesis-grade material[3] to a >99.5% Analytical Standard, the analytical methods used to certify the material must be orthogonal and self-validating.
The Chromophore Problem: (2R)-3,3-Difluorooxolane-2-carboxylic acid contains only a carboxylate group, which absorbs weakly in the low UV range (<210 nm). Relying on low-wavelength UV detection introduces severe baseline drift and solvent interference. While Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) can be used, they lack the sensitivity required to quantify trace enantiomeric impurities (0.1 - 0.5%).
The Causality of Our Solution:
To solve this, we employ pre-column derivatization using benzylamine. By coupling the carboxylic acid with an amine containing a phenyl ring, we introduce a strong
Self-Validating Experimental Protocols
The following protocols form a closed-loop validation system. Protocol A determines the enantiomeric purity, while Protocol B orthogonally verifies the absolute chemical purity without relying on a pre-existing standard.
Protocol A: Enantiomeric Purity via Derivatization and Chiral HPLC-UV
Objective: Quantify the enantiomeric excess (ee) of the (2R) enantiomer.
-
Derivatization Reaction:
-
Dissolve 10 mg of the sample in 1.0 mL of anhydrous DMF.
-
Add 1.2 equivalents of Benzylamine, 1.5 equivalents of HATU (coupling reagent), and 2.0 equivalents of DIPEA.
-
Stir at room temperature for 30 minutes. The reaction is quantitative and preserves the stereocenter.
-
-
Sample Preparation:
-
Quench with 1.0 mL of water, extract with 2.0 mL of Ethyl Acetate.
-
Evaporate the organic layer under
and reconstitute the residue in 1.0 mL of Hexane/Isopropanol (90:10).
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol (85:15 v/v) under isocratic conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
System Suitability: Inject the derivatized Racemic Standard first to ensure baseline resolution (
) between the (2R) and (2S) peaks.
Protocol B: Absolute Chemical Purity via F Quantitative NMR (qNMR)
Objective: Determine absolute mass fraction purity without a reference standard of the analyte.
-
Sample Preparation:
-
Accurately weigh ~15.0 mg of the (2R)-3,3-Difluorooxolane-2-carboxylic acid sample using a microbalance (d = 0.001 mg).
-
Accurately weigh ~10.0 mg of a certified internal standard (IS), such as 1,4-Difluorobenzene (TraceCERT® grade).
-
Dissolve both in 0.6 mL of DMSO-
and transfer to a 5 mm NMR tube.
-
-
Instrument Parameters (Crucial Step):
-
Nucleus:
F (Frequency: 376 MHz on a 400 MHz spectrometer). -
Relaxation Delay (D1): Set to 20 seconds. Causality: Fluorine nuclei often have long longitudinal relaxation times (
). A D1 of is mandatory to ensure complete relaxation between pulses; otherwise, the integrals will be artificially skewed, destroying quantitative accuracy. -
Pulse Angle: 90° for maximum signal-to-noise ratio.
-
-
Data Processing:
-
Integrate the well-separated gem-difluoro signals of the analyte (typically an AB quartet around -105 to -115 ppm) against the singlet of the 1,4-Difluorobenzene IS (-120 ppm).
-
Calculate absolute purity using the standard qNMR mass-balance equation.
-
Orthogonal Validation Workflow
The logic of standard certification relies on ensuring that physical identity, chemical purity, and chiral purity are evaluated independently before a batch is approved as a Certified Reference Material (CRM).
Caption: Orthogonal validation workflow for certifying (2R)-3,3-Difluorooxolane-2-carboxylic acid standards.
References
-
3,3-difluorooxolane-2-carboxylic acid (C5H6F2O3) - PubChemLite PubChemLite / Université du Luxembourg[Link]
-
Fluorination Methods for Drug Discovery and Development ResearchGate[Link]
Sources
A Comparative Spectroscopic Guide to Fluorinated and Non-Fluorinated Oxolane Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] Oxolane (tetrahydrofuran) rings are prevalent scaffolds in pharmaceuticals, and their fluorination presents unique characterization challenges and opportunities. This guide provides an in-depth comparison of the spectroscopic differences between fluorinated and non-fluorinated oxolane acids, enabling their unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful technique for distinguishing between fluorinated and non-fluorinated analogues due to its sensitivity to the local electronic environment.[2]
The ¹H and ¹³C NMR Landscape
The introduction of a highly electronegative fluorine atom significantly perturbs the ¹H and ¹³C NMR spectra. This is primarily due to the strong inductive effect of fluorine, which deshields nearby nuclei, causing their resonances to appear at a higher chemical shift (downfield).[3]
For a non-fluorinated oxolane acid, such as tetrahydrofuran-3-carboxylic acid, the proton and carbon signals of the oxolane ring appear in the typical aliphatic region.[2][4] Upon fluorination at the C3 position, the following changes are observed:
-
¹H NMR: The proton on C3 (if present) and protons on adjacent carbons (C2 and C4) will show a significant downfield shift. Furthermore, these protons will exhibit coupling to the ¹⁹F nucleus, resulting in complex splitting patterns (doublets of doublets, etc.).
-
¹³C NMR: The C3 carbon directly attached to fluorine will experience a large downfield shift and will appear as a doublet due to one-bond C-F coupling. Adjacent carbons (C2 and C4) will also be deshielded and show smaller two-bond C-F couplings.
| Nucleus | Non-Fluorinated (ppm) | Fluorinated (ppm) | Key Observations |
| ¹H at C3 | ~3.00 - 3.20 | > 4.5 (if present) | Significant downfield shift and splitting due to J(H-F) coupling. |
| ¹H at C2, C4 | ~3.50 - 4.00 | Shifted downfield | Deshielding and additional J(H-F) coupling. |
| ¹³C at C3 | ~40 - 50 | ~85 - 95 | Large downfield shift and large ¹J(C-F) coupling (~180-250 Hz). |
| ¹³C at C2, C4 | ~65 - 75 | Shifted downfield | Smaller downfield shift and smaller ²J(C-F) coupling (~20-30 Hz). |
Table 1: Comparison of typical ¹H and ¹³C NMR chemical shifts for non-fluorinated and 3-fluoro-oxolane-3-carboxylic acids. Note: Exact values can vary based on solvent and substitution.[4]
The Unambiguous Signature of ¹⁹F NMR
¹⁹F NMR spectroscopy is a highly sensitive and definitive technique for confirming the presence and understanding the environment of fluorine in a molecule.[5] Key advantages include:
-
100% Natural Abundance: The ¹⁹F nucleus has 100% natural abundance and a spin of 1/2, making it highly receptive to NMR.[5]
-
Wide Chemical Shift Range: ¹⁹F NMR spectra have a much wider chemical shift range than ¹H NMR, which minimizes signal overlap.[6]
-
Structural Information from Coupling: Spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides invaluable information for structure elucidation.
For a compound like 3-fluoro-oxolane-3-carboxylic acid, the ¹⁹F NMR spectrum would show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a saturated carbon. This signal would be split by any protons on the same or adjacent carbons.[7]
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]
-
The choice of solvent can influence the chemical shift of the carboxylic acid proton.[4]
Instrumentation and Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[2]
-
¹H NMR: Utilize a standard one-pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR: A proton-decoupled pulse sequence is standard. A wider spectral width (e.g., 0-200 ppm) is necessary, and a greater number of scans is typically required compared to ¹H NMR.[2]
-
¹⁹F NMR: Acquire with proton decoupling to simplify the spectrum, or proton-coupled to observe H-F coupling constants.
Vibrational Spectroscopy (FTIR): A Complementary Technique
Fourier-transform infrared (FTIR) spectroscopy is a rapid and effective method for identifying functional groups. The primary difference between the IR spectra of fluorinated and non-fluorinated oxolane acids is the presence of a strong C-F bond stretching vibration.[8]
| Vibrational Mode | Non-Fluorinated (cm⁻¹) | Fluorinated (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | 2500 - 3300 | Very broad, strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Medium to strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | 1700 - 1725 | Strong, sharp |
| C-O Stretch (Ether) | 1050 - 1150 | 1050 - 1150 | Medium |
| C-F Stretch | N/A | 1000 - 1400 | Strong |
Table 2: Comparison of characteristic IR absorption frequencies. The C-F stretch is the key diagnostic peak for fluorination.[8][9]
The carboxylic acid functional group dominates the IR spectrum with a very broad O-H stretch due to hydrogen bonding and a strong, sharp C=O stretch.[9] The fluorinated compound will display all of these bands, with the addition of a strong absorption in the 1000-1400 cm⁻¹ region, which is characteristic of the C-F single bond stretch.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique as it requires minimal to no sample preparation.[10]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[11]
-
Sample Analysis: Place a small amount of the solid or liquid acid directly onto the ATR crystal.
-
Acquire Spectrum: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ to improve the signal-to-noise ratio.[9]
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.[11]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2R)-3,3-Difluorooxolane-2-carboxylic Acid
This document provides essential safety and logistical guidance for the proper disposal of (2R)-3,3-Difluorooxolane-2-carboxylic acid (CAS No. 2165695-87-2). As a specialized reagent in modern drug discovery and development, its unique chemical properties demand a rigorous and informed approach to waste management. This guide moves beyond mere procedural steps to explain the underlying chemical principles and regulatory imperatives, ensuring that your laboratory practices are safe, compliant, and environmentally responsible.
Core Safety Profile and Hazard Identification
(2R)-3,3-Difluorooxolane-2-carboxylic acid is classified as a harmful and irritant substance.[1] Understanding its hazard profile is the foundational step for safe handling and disposal. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if ingested.[1][2][3]
| Property / Hazard Information | Details |
| CAS Number | 2165695-87-2[1] |
| Molecular Formula | C₅H₆F₂O₃ |
| Molecular Weight | 152.10 g/mol [1] |
| GHS Pictogram | GHS07: Harmful/Irritant[1] |
| Signal Word | Warning [1] |
| Hazard Statements | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
The Rationale for Specialized Disposal
The disposal protocol for this compound is dictated by two key chemical features: its acidic nature and, more critically, its organofluorine structure.
-
Acidity : As a carboxylic acid, it is corrosive and will react with bases. While neutralization is a standard procedure for simple inorganic acids, it is insufficient for this molecule. The resulting fluorinated salt remains an organic chemical waste product and must not be disposed of down the drain.[4]
-
Halogenation (Fluorine Content) : This is the defining characteristic for waste segregation. Halogenated organic compounds are treated as a distinct and regulated waste stream.[5][6] The carbon-fluorine bond is exceptionally strong, which makes compounds like this environmentally persistent. Improper disposal, particularly through incineration at facilities not equipped for halogenated waste, can lead to the formation of hazardous byproducts. Therefore, it is imperative to segregate this waste from non-halogenated solvents and other waste types to ensure it is routed to a suitable high-temperature incineration facility.[5][7][8]
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have issued specific guidance on the destruction and disposal of fluorinated organic compounds, reflecting their unique environmental and safety challenges.[9][10] Adherence to these principles is a matter of both safety and legal compliance.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe and compliant disposal of (2R)-3,3-Difluorooxolane-2-carboxylic acid and associated materials.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensure you are wearing the appropriate PPE to mitigate the risks of irritation and exposure.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection : A standard laboratory coat.[11][12]
Step 2: Segregate Waste at the Point of Generation
This is the most critical step. All waste materials containing (2R)-3,3-Difluorooxolane-2-carboxylic acid must be classified as "Halogenated Organic Waste." Never mix this waste with non-halogenated streams.
-
Solid Waste : Unused or expired pure compound should be collected directly into a designated halogenated solid waste container.
-
Liquid Waste : Solutions containing the compound (e.g., from reaction workups or chromatography) must be collected in a designated "Halogenated Organic Liquid Waste" container. Do not discharge any amount into drains or rivers.[5][11]
-
Contaminated Materials : Items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with the compound should be collected in a designated container for solid halogenated waste.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste segregation decision pathway.
Step 3: Use Proper Waste Containers
-
Select a container made of a material compatible with halogenated organic acids (e.g., high-density polyethylene).
-
The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[6]
-
Keep the container closed at all times, except when adding waste.[6]
Step 4: Label Waste Containers Clearly and Accurately
Proper labeling is a legal requirement and crucial for safety. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "(2R)-3,3-Difluorooxolane-2-carboxylic acid."
-
An accurate list of all other components and their approximate percentages (e.g., solvents).
-
The relevant hazard warnings (e.g., "Irritant," "Harmful").
-
The date on which waste was first added to the container.
Step 5: Store Waste Safely Pending Disposal
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.[13]
-
The container should be in secondary containment to manage any potential leaks.
Step 6: Arrange for Final Disposal
-
Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Do not attempt to dispose of the chemical waste yourself. Final disposal must be handled by a licensed and approved waste management facility.[12][13][14]
Emergency Procedures for Spills and Exposure
In the event of an accident, immediate and correct action is vital.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[11]
-
Eye Contact : Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11]
-
Inhalation : Move the affected person to fresh air. If they experience breathing difficulties, seek medical attention.[11]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor for treatment advice.[1]
-
Small Spills : For a small spill of solid material, carefully dampen the material to avoid raising dust, then sweep it up with an inert absorbent material (e.g., sand, vermiculite) and place it in the designated halogenated solid waste container.[15][16] Ensure the area is then cleaned and decontaminated.
By adhering to this comprehensive guide, you ensure that the disposal of (2R)-3,3-Difluorooxolane-2-carboxylic acid is managed in a way that prioritizes the safety of laboratory personnel and protects the environment.
References
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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DEFOAMER | Fluid Technology Service. Fluid Technology Service. [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. Georg-August-Universität Göttingen. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. [Link]
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EU-Rules - Fluorinated Greenhouse Gases. Climate Action. [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA. [Link]
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Fluorinated Chemicals. BPI. [Link]
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Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
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Personal protective equipment for handling (2R)-3,3-Difluorooxolane-2-carboxylic acid
[1][2]
Strategic Safety Overview
Compound Identity: (2R)-3,3-Difluorooxolane-2-carboxylic acid CAS Number: 2165695-87-2 Molecular Formula: C₅H₆F₂O₃ Role: Chiral fluorinated building block for drug discovery (enhancing metabolic stability and lipophilicity).[1][2][3]
This guide provides a self-validating safety protocol for handling (2R)-3,3-Difluorooxolane-2-carboxylic acid.[1][2] While classified primarily as an irritant, the presence of the gem-difluoro group and carboxylic acid functionality necessitates a handling strategy that anticipates potential corrosivity and respiratory irritation.[1] This protocol prioritizes containment and exposure prevention over reactive first aid.[2]
Hazard Profiling & Risk Assessment
The following assessment synthesizes vendor data with structural activity relationship (SAR) logic for fluorinated acids.
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] | Strict "No Glove-to-Face" policy; wash hands immediately after doffing gloves.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][4][5][6] | Acidic nature: Prolonged contact can escalate to chemical burns.[2][7] Immediate rinsing required.[2][5][8][9] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4][5][6] | High risk during weighing (powder drift) or dissolution (splash).[2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][4][6][10] | Volatile acidity: Fumes may irritate mucous membranes.[2] Handle only in a fume hood.[2] |
Critical Fire Hazard Note: In the event of a fire, this compound will decompose to release Hydrogen Fluoride (HF) and Carbon Oxides (COx).[1] Standard firefighting requires self-contained breathing apparatus (SCBA) to prevent HF inhalation.[1][2]
Personal Protective Equipment (PPE) Architecture
Effective protection relies on a layered defense system.[2] The "Standard Lab PPE" is insufficient for fluorinated organic acids without specific modifications.
Layer 1: Dermal Barrier (Gloves)[1][2]
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm).[2]
-
Protocol: Double-gloving is mandatory when handling the neat solid or concentrated solutions (>1 M).[1][2]
-
Rationale: Fluorinated compounds can exhibit unique permeation rates.[2] Double gloving provides a "breakthrough buffer," allowing safe removal of the outer glove upon contamination without exposing the skin.
Layer 2: Ocular & Facial Defense[1][2][4][5][8][11]
-
Standard Operation: Chemical Splash Goggles (indirectly vented).[2] Safety glasses are insufficient for handling acidic powders due to the risk of airborne particulates entering the eye from the side.
-
High-Volume/Synthesis: Face Shield required over goggles if handling >5g or conducting vigorous reactions (e.g., acid chloride formation).[1][2]
Layer 3: Respiratory Isolation
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[2]
-
Secondary Control: If hood work is impossible (rare), use a half-face respirator with Multi-Gas/Vapor Cartridges (Acid Gas + Organic Vapor) and P100 particulate filters.[1][2]
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Decision Tree based on physical state and operational scale.[1][2]
Operational Handling Protocol
This workflow ensures containment of the fluorinated acid during the most critical phase: transfer and weighing.
Step-by-Step Handling Workflow
-
Preparation:
-
Transfer (The "Closed Loop" Concept):
-
Solubilization:
-
Cleanup:
Handling Workflow Diagram
Figure 2: Operational workflow emphasizing temperature equilibration and containment.
Waste Disposal & Emergency Response
Waste Disposal Strategy
Proper disposal is critical due to the carbon-fluorine bonds, which are environmentally persistent.[1][2]
| Waste Stream | Criteria | Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1][2] | Hazardous Solid Waste. Do not use regular trash.[2] |
| Liquid Waste | Mother liquors, reaction mixtures, rinses.[1] | Halogenated Organic Waste. Segregate from non-halogenated solvents (e.g., Acetone/Hexane) to lower incineration costs and meet compliance.[1] |
| Aqueous Waste | Aqueous extractions (if pH < 2 or > 12).[2] | Neutralize to pH 7 before disposal, OR collect as Aqueous Toxic Waste containing fluorides.[1] |
Emergency Response
-
Skin Contact:
-
Immediately brush off loose powder.[2]
-
Flush with water for 15 minutes .
-
Note: Unlike Hydrofluoric Acid (HF), calcium gluconate is not typically required for difluoro-organic acids unless decomposition has occurred.[1][2] However, if severe pain persists out of proportion to the burn, seek medical evaluation for fluoride ion exposure.[1]
-
-
Eye Contact:
-
Spill (Solid):
References
-
Fluorochem. (2024).[2][8][11] Safety Data Sheet: (2R)-3,3-Difluorooxolane-2-carboxylic acid. Retrieved from
-
Thermo Fisher Scientific. (2024).[2][8] Safety Data Sheet: Fluorinated Carboxylic Acids General Handling. Retrieved from
-
Sigma-Aldrich. (2025).[1][2][6] Safety Data Sheet: 2,2-Difluoroacetic acid (Analogous Handling). Retrieved from
-
University of Utah. (2024).[2] Standard Operating Procedure: Acid Handling. Retrieved from [1][2][12]
-
US EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [1][2]
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- 2. chemscene.com [chemscene.com]
- 3. (2R)-3,3-difluorooxolane-2-carboxylic acid - CAS:2165695-87-2 - 广州甄皓贸易有限公司官网 [zhenhaomall.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
